c-Myc inhibitor 6
Description
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Structure
2D Structure
Properties
Molecular Formula |
C23H29BN2O5 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
[(1R)-1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutyl]boronic acid |
InChI |
InChI=1S/C23H29BN2O5/c1-15(2)13-21(24(29)30)26-22(27)11-12-25-23(28)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,29-30H,11-14H2,1-2H3,(H,25,28)(H,26,27)/t21-/m0/s1 |
InChI Key |
HRTLVHQZXDHTAZ-NRFANRHFSA-N |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(O)O |
Canonical SMILES |
B(C(CC(C)C)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of c-Myc Inhibitor 10058-F4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the small-molecule c-Myc inhibitor, 10058-F4. It includes a summary of its biological effects, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Disruption of the c-Myc-Max Heterodimer
The primary mechanism of action of 10058-F4 is the inhibition of the heterodimerization of the c-Myc and Max proteins.[1][2][3] c-Myc is a transcription factor that plays a crucial role in regulating cell proliferation, growth, apoptosis, and metabolism.[4][5] For its transcriptional activity, c-Myc must form a heterodimer with its partner protein, Max.[3][6] This c-Myc-Max complex then binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, leading to the regulation of their expression.[6][7]
10058-F4, a cell-permeable thioxothiazolidinone, specifically binds to the c-Myc protein, inducing a conformational change that prevents its association with Max.[8][9][10] This disruption of the c-Myc-Max heterodimer inhibits the transactivation of c-Myc target genes, ultimately leading to the observed anti-cancer effects.[1][8]
dot
Caption: Inhibition of c-Myc-Max dimerization by 10058-F4.
Downstream Cellular Effects
The inhibition of c-Myc-Max dimerization by 10058-F4 triggers a cascade of downstream cellular events, including:
-
Cell Cycle Arrest: 10058-F4 has been shown to arrest cells in the G0/G1 phase of the cell cycle.[1][3] This is accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[1][3]
-
Induction of Apoptosis: The inhibitor promotes programmed cell death through the activation of the mitochondrial pathway.[1][3] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome C and the cleavage of caspases 3, 7, and 9.[1][3]
-
Myeloid Differentiation: In acute myeloid leukemia (AML) cells, 10058-F4 can induce myeloid differentiation.[1][3]
-
Downregulation of c-Myc Target Genes: Treatment with 10058-F4 leads to a decrease in the expression of c-Myc and its target genes, such as human telomerase reverse transcriptase (hTERT).[1]
-
Metabolic Effects: The inhibitor can lead to a reduction in cellular ATP production.[8] A common mechanism for various c-Myc inhibitors, including 10058-F4, involves the depletion of ATP stores due to mitochondrial dysfunction.[9]
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References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. c-Myc Pathway [gentarget.com]
- 8. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. baxinhibitor.com [baxinhibitor.com]
The Advent of MYCMI-6: A Targeted Approach to Inhibit the MYC Oncoprotein
A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists
Executive Summary
The MYC family of proto-oncogenes, particularly c-MYC, are implicated in a majority of human cancers, yet have remained notoriously "undruggable" due to their challenging protein structure. This has spurred a significant research effort to identify and develop effective inhibitors. A promising breakthrough in this endeavor is the discovery of MYCMI-6, a small molecule inhibitor that directly targets the interaction between MYC and its obligate binding partner, MAX. By disrupting this critical protein-protein interaction, MYCMI-6 effectively abrogates MYC's transcriptional activity, leading to cell growth inhibition and apoptosis in MYC-dependent cancer cells. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of MYCMI-6, offering valuable insights for the scientific community.
Discovery of a Novel MYC Inhibitor
MYCMI-6 was identified through a cell-based protein interaction screen designed to find small molecules that could disrupt the heterodimerization of MYC and MAX.[1] This discovery, spearheaded by researchers at the Karolinska Institutet, marked a significant step forward in targeting a transcription factor that plays a pivotal role in driving the proliferation of over half of all human tumors.[2]
Mechanism of Action: Disrupting the MYC:MAX Dimer
The MYC oncoprotein is a basic helix-loop-helix leucine zipper (bHLHZip) transcription factor that requires heterodimerization with MAX to bind to E-box DNA sequences and regulate the transcription of a vast array of target genes involved in cell cycle progression, metabolism, and apoptosis.[3] MYCMI-6 functions by directly binding to the bHLHZip domain of MYC, thereby preventing its association with MAX.[1][4][5] This selective inhibition of the MYC:MAX interaction effectively blocks MYC-driven transcription.[1][4][5]
The following diagram illustrates the core mechanism of MYCMI-6 action:
Quantitative Preclinical Data
MYCMI-6 has demonstrated potent and selective activity in a variety of preclinical models. The following tables summarize the key quantitative data from these studies.
Table 1: Binding Affinity and In Vitro Inhibition
| Parameter | Value | Method | Reference |
| Kd (MYC binding) | 1.6 µM | Surface Plasmon Resonance (SPR) | [4][5][6] |
| IC50 (MYC:MAX Interaction) | <1.5 µM | In Situ Proximity Ligation Assay (isPLA) | [5][6] |
| IC50 (MYC:MAX Heterodimer Formation) | 3.8 µM | Not Specified | [5][6] |
Table 2: Cellular Activity in Cancer Cell Lines
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (Tumor Cell Growth) | MYC-dependent cell lines | <0.5 µM | [4][5][7] |
| GI50 (Burkitt's Lymphoma) | Mutu, Daudi, ST486 | ~0.5 µM | [5] |
| GI50 (MYCN-amplified Neuroblastoma) | Not Specified | <0.4 µM | [6] |
| IC50 (Breast Cancer Cell Lines) | Varies | 0.3 µM to >10 µM | [8] |
Table 3: In Vivo Efficacy
| Animal Model | Treatment Regimen | Key Findings | Reference |
| MYC-driven Xenograft Tumor Model | 20 mg/kg, i.p. daily for 1-2 weeks | Induced massive apoptosis, reduced tumor cell proliferation, and decreased tumor microvasculature density. | [5][9] |
Detailed Experimental Protocols
The characterization of MYCMI-6 has relied on a suite of sophisticated biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity (Kd) of MYCMI-6 to the MYC protein.
-
Instrumentation: Biacore T200 or similar.
-
Chip Preparation: A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Recombinant MYC bHLHZip domain is then immobilized on the chip surface.
-
Binding Assay:
-
A dilution series of MYCMI-6 in a suitable running buffer (e.g., HBS-EP) is prepared.
-
The compound solutions are injected over the sensor chip surface at a constant flow rate.
-
Association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between injections using a high salt buffer.
-
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
In Situ Proximity Ligation Assay (isPLA) for MYC:MAX Interaction
-
Objective: To quantify the inhibition of the MYC:MAX interaction within intact cells.
-
Principle: This assay detects protein-protein interactions with high specificity and sensitivity. When two target proteins are in close proximity (<40 nm), oligonucleotide-linked secondary antibodies can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification, generating a fluorescent signal.
-
Protocol:
-
Cells are seeded in chamber slides and treated with various concentrations of MYCMI-6.
-
Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.
-
The cells are incubated with primary antibodies specific for MYC and MAX.
-
PLA probes (secondary antibodies conjugated to oligonucleotides) are added.
-
Ligation and amplification reagents are added, followed by hybridization with fluorescently labeled detection probes.
-
The slides are imaged using a fluorescence microscope, and the number of PLA signals per cell is quantified.
-
Microscale Thermophoresis (MST) for In-Solution Binding
-
Objective: To confirm the binding of MYCMI-6 to MYC in solution.
-
Principle: MST measures the movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell. Binding of a ligand to a fluorescently labeled target protein alters its thermophoretic movement.
-
Protocol:
-
Recombinant MYC protein is fluorescently labeled (e.g., with NT-647 dye).
-
A fixed concentration of labeled MYC is mixed with a serial dilution of MYCMI-6.
-
The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient.
-
The change in fluorescence within the heated spot is measured.
-
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding curve to determine the dissociation constant (Kd).
MYC Signaling Pathway and the Impact of MYCMI-6
MYC regulates a complex network of signaling pathways that control cellular proliferation, growth, and metabolism. By inhibiting MYC, MYCMI-6 is expected to have a profound impact on these downstream pathways.
The following diagram provides a simplified overview of the MYC signaling pathway and the point of intervention for MYCMI-6:
Future Directions and Clinical Potential
While MYCMI-6 is a groundbreaking tool for studying MYC biology and a promising lead for drug development, further optimization is likely required to advance it to the clinic.[1] As of late 2025, there are no publicly available results from clinical trials for MYCMI-6. The preclinical data strongly support its potential as a therapeutic agent for a wide range of MYC-driven cancers. Future research will likely focus on improving its pharmacokinetic properties and evaluating its efficacy and safety in more advanced preclinical models. The development of MYCMI-6 and other next-generation MYC inhibitors holds the promise of finally bringing a targeted therapy against this formidable oncogene to cancer patients.
References
- 1. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new inhibitor targeting the oncoprotein MYC – implications for cancer drug development | Karolinska Institutet [news.ki.se]
- 8. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
NSC354961: A Direct c-Myc Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of NSC354961 (also known as MYCMI-6), a potent and selective small-molecule inhibitor of the c-Myc-MAX protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the oncoprotein c-Myc. Here, we consolidate key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways to facilitate a deeper understanding of NSC354961's mechanism of action and its potential applications in oncology.
Introduction to c-Myc and the Rationale for Inhibition
The c-Myc proto-oncogene is a master regulator of cell proliferation, growth, and metabolism, and its deregulation is a hallmark of a vast number of human cancers. c-Myc functions as a transcription factor by forming a heterodimer with its partner protein, MAX. This c-Myc-MAX complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes essential for tumorigenesis. Given its central role in cancer, direct inhibition of the c-Myc-MAX interaction has been a long-sought-after therapeutic strategy. NSC354961 has emerged as a promising candidate in this pursuit, demonstrating selective disruption of the c-Myc-MAX heterodimer, leading to the suppression of MYC-driven transcription and subsequent anti-tumor effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for NSC354961, providing a comparative view of its binding affinity, cellular activity, and in vivo efficacy.
Table 1: In Vitro Binding Affinity and Interaction Inhibition
| Assay Type | Target | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | MYC bHLHZip domain | Kd | 1.6 µM | [1] |
| In Situ Proximity Ligation Assay (isPLA) | MYC:MAX Interaction | IC50 | <1.5 µM | [1] |
| Heterodimer Formation Assay | MYC:MAX Heterodimer | IC50 | 3.8 µM | [1] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Burkitt's Lymphoma (Mutu, Daudi, ST486) | Burkitt's Lymphoma | GI50 (average) | 0.5 µM | [1] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | GI50 | <0.4 µM | [1] |
| Various Breast Cancer Cell Lines | Breast Cancer | IC50 | 0.3 µM to >10 µM | [2] |
| General MYC-dependent tumor cells | Various | IC50 | <0.5 µM | [1][3] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| SK-N-DZ (MYCN-amplified) | Neuroblastoma | 20 mg/kg, i.p., daily for 1-2 weeks | Massive apoptosis, reduced tumor cell proliferation, reduced microvasculature density, inhibited MYC:MAX interaction | [4] |
| MYC-driven tumor model | General | Not specified | Inhibition of MYC:MAX interaction, reduced proliferation, induction of massive apoptosis | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of NSC354961 and the experimental approaches used to characterize it, the following diagrams have been generated using the DOT language.
Caption: c-Myc signaling pathway and the inhibitory action of NSC354961.
Caption: Workflow for the preclinical evaluation of NSC354961.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of NSC354961.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) of NSC354961 to the c-Myc bHLHZip domain.
Materials:
-
Recombinant human c-Myc bHLHZip domain protein
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Recombinant human MAX bHLHZip domain protein
-
NSC354961 (MYCMI-6)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
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Running buffer (e.g., HBS-EP+)
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Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Chip Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the c-Myc bHLHZip protein (at a concentration of ~20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of NSC354961 in running buffer.
-
Inject the NSC354961 solutions over the immobilized c-Myc and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with a pulse of regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Situ Proximity Ligation Assay (isPLA)
Objective: To quantify the inhibition of the endogenous c-Myc:MAX protein-protein interaction in cells by NSC354961.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
NSC354961 (MYCMI-6)
-
Primary antibodies against c-Myc (rabbit polyclonal) and MAX (mouse monoclonal)
-
Duolink® In Situ PLA® Probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Duolink® In Situ Detection Reagents
-
Microscope slides
-
Fixation and permeabilization buffers
-
DAPI for nuclear counterstaining
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on microscope slides and allow them to adhere overnight.
-
Treat the cells with a concentration range of NSC354961 for the desired time (e.g., 24 hours).
-
-
Immunostaining and PLA:
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against c-Myc and MAX.
-
Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS).
-
Ligate the probes using the provided ligation solution and ligase.
-
Amplify the ligated probes via rolling circle amplification with a polymerase and fluorescently labeled oligonucleotides.
-
-
Imaging and Quantification:
-
Mount the slides with a mounting medium containing DAPI.
-
Visualize the PLA signals (fluorescent spots) and nuclei using a fluorescence microscope.
-
Quantify the number of PLA signals per cell nucleus using image analysis software.
-
Calculate the percentage of inhibition of the c-Myc:MAX interaction relative to a vehicle-treated control.
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Cell Viability and Growth Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of NSC354961 in various cancer cell lines.
Materials:
-
Cancer cell lines
-
NSC354961 (MYCMI-6)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of NSC354961 in culture medium.
-
Treat the cells with the different concentrations of the compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 or GI50 value by fitting the data to a dose-response curve using appropriate software.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of NSC354961 in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., SK-N-DZ neuroblastoma cells)
-
NSC354961 (MYCMI-6)
-
Vehicle solution (e.g., DMSO/corn oil)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer NSC354961 (e.g., 20 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) on a specified schedule (e.g., daily).
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay for apoptosis, Ki67 staining for proliferation).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of tumor growth inhibition.
-
Analyze histological and biomarker data to assess the in vivo mechanism of action.
-
Conclusion
NSC354961 (MYCMI-6) represents a significant advancement in the development of direct c-Myc inhibitors. Its ability to selectively disrupt the c-Myc-MAX interaction, leading to the inhibition of MYC-driven transcription and potent anti-tumor activity in preclinical models, underscores its therapeutic potential. This technical guide provides a consolidated resource for researchers and drug developers, offering key data, visual representations of its mechanism, and detailed experimental protocols to guide further investigation and development of this promising anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of c-Myc Inhibitor 10058-F4 in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule c-Myc inhibitor, 10058-F4, and its pivotal role in the induction of apoptosis. The c-Myc proto-oncogene is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant expression is a hallmark of many human cancers.[1] Targeting c-Myc represents a promising therapeutic strategy. 10058-F4 is a cell-permeable compound that specifically inhibits the crucial interaction between c-Myc and its binding partner Max, thereby preventing the transactivation of c-Myc target genes and exerting potent anti-cancer effects.[2]
Core Mechanism of Action
10058-F4 functions by disrupting the heterodimerization of c-Myc and Max.[3][4] This protein-protein interaction is essential for c-Myc to bind to DNA and activate the transcription of genes involved in cell cycle progression and metabolism. By preventing this dimerization, 10058-F4 effectively abrogates c-Myc's oncogenic functions, leading to several key cellular outcomes:
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Cell Cycle Arrest: Treatment with 10058-F4 consistently induces cell cycle arrest, primarily at the G0/G1 phase.[1][5] This is often accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[1][2][6]
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Induction of Apoptosis: A primary consequence of c-Myc inhibition by 10058-F4 is the activation of programmed cell death, or apoptosis. This process is predominantly mediated through the intrinsic mitochondrial pathway.[1][2]
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Myeloid Differentiation: In the context of acute myeloid leukemia (AML), 10058-F4 has been shown to induce myeloid differentiation, suggesting a role in reverting the cancerous phenotype.[1][3]
Signaling Pathways of 10058-F4-Induced Apoptosis
The apoptotic response to 10058-F4 is a multi-faceted process involving the modulation of several key signaling pathways.
1. The Intrinsic (Mitochondrial) Pathway: The primary mechanism of 10058-F4-induced apoptosis is through the mitochondrial pathway.[7] This involves a shift in the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of mitochondrial integrity.[8][9][10]
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Modulation of Bcl-2 Family Proteins: 10058-F4 treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, while simultaneously upregulating pro-apoptotic proteins such as Bax and Bad.[1][2][4][11]
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Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins triggers the oligomerization of Bax/Bak at the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[1][2]
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Caspase Activation: Cytoplasmic cytochrome c initiates the formation of the apoptosome, which in turn activates a cascade of executioner caspases. Studies confirm that 10058-F4 treatment results in the cleavage and activation of caspase-9, caspase-7, and caspase-3, culminating in the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP) and cell death.[1][4][12]
2. Contribution of Other Pathways:
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FOXO Transcription Factors: In ovarian cancer cells, 10058-F4 has been shown to increase the mRNA levels of FOXO family transcription factors (FOXO1, 3, and 4).[6] This leads to the upregulation of their downstream pro-apoptotic targets, including PUMA, Bim, and FasL, further contributing to the apoptotic response.[6]
-
NF-κB Pathway: The role of the NF-κB pathway appears to be context-dependent. In some leukemia cells, 10058-F4 induces apoptosis through the suppression of the NF-κB pathway.[12] However, in other contexts, activation of the NF-κB axis may attenuate sensitivity to c-Myc inhibition.[11]
-
Reactive Oxygen Species (ROS) Induction: Increased production of intracellular ROS has been observed following 10058-F4 treatment, which can contribute to cellular stress and the induction of apoptosis.[6][12]
Data Presentation
Table 1: In Vitro Efficacy of 10058-F4 in Leukemic Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 Value (µM) | Reference |
| REH | Metabolic Activity | 48 | 400 | [2] |
| Nalm-6 | Metabolic Activity | 48 | 430 | [2] |
| Jurkat | c-Myc Expression | 24 | 60 | [2] |
| K562 | Viability (MTT) | 24 | ~150 | [11] |
| NB4 | Viability (MTT) | 24 | ~100 | [12] |
| Concentration used in combination with VPA to show further decrease in c-Myc expression. |
Table 2: Apoptotic Effects of 10058-F4 on Ovarian Cancer Cell Lines
| Cell Line | 10058-F4 Conc. (µM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| SKOV3 | 0 (Control) | 24 | ~5% | [4] |
| SKOV3 | 40 | 24 | ~15% | [4] |
| SKOV3 | 60 | 24 | ~25% | [4] |
| Hey | 0 (Control) | 24 | ~4% | [4] |
| Hey | 40 | 24 | ~12% | [4] |
| Hey | 60 | 24 | ~20% | [4] |
| (Data are approximated from published graphs) |
Table 3: Pharmacokinetic Parameters of 10058-F4 in Mice (20 mg/kg i.v. dose)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | ~300 µM | [7] |
| Time to Peak (Tmax) | 5 minutes | [7] |
| Terminal Half-life (t1/2) | ~1 hour | [7] |
| Volume of Distribution (Vd) | >200 ml/kg | [7] |
| Highest Tissue Concentrations | Fat, lung, liver, kidney | [7] |
| Peak Tumor Concentration | >10-fold lower than plasma | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of 10058-F4 on cell proliferation and metabolic activity.
Materials:
-
Cancer cell lines (e.g., K562, SKOV3)
-
RPMI 1640 or appropriate culture medium with 10% FBS
-
10058-F4 stock solution (dissolved in DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (for suspension lines) or until 70-80% confluent (for adherent lines).[2]
-
Treatment: After 24 hours of incubation, treat the cells in triplicate with various concentrations of 10058-F4 (e.g., 0, 20, 40, 60, 80, 100 µM). Include a vehicle control (DMSO/PBS).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: For adherent cells, remove the medium. For suspension cells, centrifuge the plate and remove the supernatant. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Materials:
-
Treated and control cells (~1 x 10⁶ cells per sample)
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment with 10058-F4 for a specified time (e.g., 24 hours). For adherent cells, collect both the floating cells in the medium and the attached cells using trypsin.[15]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit, at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analysis: Analyze the samples by flow cytometry within one hour.[15] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[13]
DNA Fragmentation (TUNEL) Assay
This assay detects late-stage apoptosis by labeling the 3'-OH ends of fragmented DNA.[16]
Materials:
-
TUNEL Assay Kit (containing TdT Enzyme, reaction buffer, and labeled dUTP, e.g., BrdUTP or a fluorophore-dUTP)
-
Cells grown on coverslips or in a 96-well plate
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Fixation: Following treatment, remove the medium and fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[17][18]
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Incubate the cells with the permeabilization solution for 20-30 minutes at room temperature to allow the enzyme to access the nucleus.[17][18]
-
Equilibration: Wash the cells and incubate with the TdT Equilibration Buffer for 5-10 minutes.[17]
-
TdT Reaction: Prepare the TUNEL reaction mix by adding the TdT enzyme to the labeled nucleotide buffer. Remove the equilibration buffer and add the reaction mix to the cells.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[17]
-
Detection: Stop the reaction and wash the cells. If using a hapten-labeled nucleotide (like BrdUTP), proceed with staining using a fluorescently labeled antibody. If using a directly fluorescent nucleotide, proceed to counterstaining (e.g., with DAPI) and imaging.
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit strong nuclear fluorescence. Alternatively, quantify the fluorescent signal using a flow cytometer.
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins in the apoptotic pathway.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply the ECL substrate and capture the chemiluminescent signal using an imaging system. β-actin or GAPDH is typically used as a loading control.
References
- 1. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. youtube.com [youtube.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Investigating the Cellular Pathways Affected by MYCMI-6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC family of proto-oncogenes are critical regulators of cellular proliferation, growth, and apoptosis, and their dysregulation is a hallmark of a vast number of human cancers. The development of small molecules that can effectively inhibit MYC function has been a long-standing challenge in oncology. MYCMI-6 is a novel small molecule inhibitor that directly targets the interaction between MYC and its obligate binding partner, MAX. This technical guide provides a comprehensive overview of the cellular pathways affected by MYCMI-6, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: Disruption of the MYC:MAX Heterodimer
MYCMI-6 functions by directly binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC.[1][2][3][4][5][6] This interaction sterically hinders the heterodimerization of MYC with MAX, a crucial step for the transcriptional activity of MYC.[2][4][6][7] The MYC:MAX heterodimer binds to E-box sequences in the promoter regions of target genes, recruiting transcriptional co-activators and driving the expression of genes involved in various cellular processes.[2][4] By preventing the formation of this complex, MYCMI-6 effectively silences MYC-driven transcription.[1][2][3][4][5][6]
Signaling Pathway Diagram: MYCMI-6 Mechanism of Action
Caption: MYCMI-6 binds to the bHLHZip domain of MYC, preventing its dimerization with MAX and subsequent transcriptional activation of target genes.
Quantitative Analysis of MYCMI-6 Activity
The efficacy of MYCMI-6 has been quantified across various experimental systems. The following tables summarize key parameters, providing a comparative view of its activity.
Table 1: Binding Affinity and Inhibitory Concentrations of MYCMI-6
| Parameter | Value | Method | Reference |
| Kd (MYC bHLHZip) | 1.6 µM | Surface Plasmon Resonance (SPR) | [1][2][3][4][5][6] |
| IC50 (MYC:MAX Interaction) | < 1.5 µM | in situ Proximity Ligation Assay (isPLA) | [2][4] |
| IC50 (MYC:MAX Heterodimer Formation) | 3.8 µM | Not Specified | [2][4] |
Table 2: Cellular Growth Inhibition by MYCMI-6 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 / IC50 | Reference |
| Breast Cancer Cell Lines | Breast Cancer | 0.3 µM to >10 µM (IC50) | [8] |
| Neuroblastoma & Burkitt's Lymphoma | Neuroblastoma & Burkitt's Lymphoma | ~0.5 µM (GI50) | [9] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | < 0.4 µM (GI50) | [2][4] |
| Burkitt's Lymphoma (Mutu, Daudi, ST486) | Burkitt's Lymphoma | ~0.5 µM (GI50) | [3][4] |
Cellular Consequences of MYC Inhibition by MYCMI-6
The primary cellular outcomes of MYCMI-6 treatment are the inhibition of cell proliferation and the induction of apoptosis in a MYC-dependent manner.[6][8][10]
Inhibition of Cell Proliferation
MYCMI-6 has been shown to effectively inhibit the growth of various cancer cell lines where MYC is a known driver oncogene.[8][9] The growth inhibitory response to MYCMI-6 correlates with the levels of MYC expression in tumor cells.[9]
Induction of Apoptosis
Consistent with its role in blocking a key survival signal, MYCMI-6 treatment leads to the induction of apoptosis in sensitive cancer cell lines.[1][2][4][5][8][9] This has been observed both in vitro and in vivo.[4][6][9][10]
Experimental Protocols
This section provides an overview of the key methodologies used to characterize the cellular effects of MYCMI-6.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of MYCMI-6 concentrations for a specified period (e.g., 5 days).[11]
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell proliferation inhibition using the MTT assay.
Apoptosis Detection (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol Outline:
-
Treat cells with MYCMI-6 for the desired time.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
In Situ Proximity Ligation Assay (isPLA)
This technique allows for the visualization and quantification of protein-protein interactions within intact cells.
-
Principle: Two primary antibodies raised in different species recognize the two proteins of interest (MYC and MAX). Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) bind to the primary antibodies. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. The amplified product is detected using fluorescently labeled probes, appearing as distinct fluorescent spots.
-
Protocol Outline:
-
Fix and permeabilize cells.
-
Incubate with primary antibodies against MYC and MAX.
-
Incubate with PLA probes (anti-rabbit MINUS and anti-mouse PLUS).
-
Perform the ligation reaction.
-
Perform the amplification reaction with a polymerase and fluorescently labeled oligonucleotides.
-
Mount the slides and visualize the PLA signals using a fluorescence microscope.
-
Quantify the number of PLA signals per cell.
-
Experimental Workflow: In Situ Proximity Ligation Assay
Caption: Workflow for detecting MYC:MAX interaction using the in situ Proximity Ligation Assay.
Conclusion and Future Directions
MYCMI-6 represents a significant advancement in the direct targeting of the oncoprotein MYC. Its ability to disrupt the MYC:MAX interaction leads to the inhibition of MYC-driven transcription, resulting in decreased cell proliferation and increased apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to further characterize and develop MYC inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of MYCMI-6 and its analogs to enhance their therapeutic potential in a clinical setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new inhibitor targeting the oncoprotein MYC – implications for cancer drug development | Karolinska Institutet [news.ki.se]
- 8. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: The c-Myc Inhibitor MYCMI-6 and its Effects on Tumor Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the "Undruggable" c-Myc Oncogene
The c-Myc proto-oncogene is a master regulator of cellular programs, encoding a transcription factor that governs cell proliferation, growth, metabolism, and apoptosis.[1][2][3][4] Its aberrant expression or activation is a hallmark of a vast majority of human cancers, making it a highly sought-after therapeutic target.[1][3][5][6] Historically, the disordered nature of the c-Myc protein and its lack of a defined ligand-binding pocket have rendered it "undruggable" by conventional small-molecule approaches.[7][8]
The primary biological function of c-Myc is mediated through its heterodimerization with an obligate partner, MAX (Myc-associated factor X).[9][10] This MYC:MAX complex binds to specific DNA sequences known as E-boxes to regulate the transcription of a large cohort of target genes.[5][11] This critical protein-protein interaction presents a viable strategy for therapeutic intervention.
MYCMI-6 is a potent and selective small-molecule inhibitor identified for its ability to directly target and disrupt the MYC:MAX interaction.[12][13][14] It functions by binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, thereby preventing its heterodimerization with MAX and subsequent transcriptional activity.[11][12][15] This guide provides an in-depth overview of the effects of MYCMI-6 on tumor cell proliferation, supported by quantitative data, experimental methodologies, and pathway visualizations.
Mechanism of Action: Inhibition of the MYC:MAX Signaling Axis
The c-Myc signaling pathway is a central node for numerous upstream oncogenic signals, including the Ras/MAPK and PI3K pathways, which promote c-Myc expression and stability.[2][6] Once expressed, c-Myc forms a heterodimer with MAX, which is essential for its function. The MYC:MAX complex then acts as a transcriptional activator for genes that drive cell cycle progression and anabolic metabolism while suppressing apoptosis.[1][3][5] MYCMI-6 directly intervenes at the point of dimerization, effectively neutralizing the oncogenic output of c-Myc.
Quantitative Analysis of Anti-Proliferative Activity
MYCMI-6 demonstrates potent growth inhibition across a range of cancer cell lines, with a notable dependency on the cellular MYC/MYCN status.[16] Cell lines with MYC amplification or translocation are significantly more sensitive to the inhibitor.[15][16]
| Cell Line | Cancer Type | MYC Status | GI50 / IC50 (µM) | Reference |
| Mutu | Burkitt's Lymphoma | MYC Translocation | ~0.5 | [11] |
| Daudi | Burkitt's Lymphoma | MYC Translocation | ~0.5 | [11] |
| ST486 | Burkitt's Lymphoma | MYC Translocation | ~0.5 | [11] |
| SK-N-DZ | Neuroblastoma | MYCN Amplified | <0.4 | [11] |
| HL-60 | Acute Myeloid Leukemia | MYC Amplified | <0.1 | [17] |
| MCF7 | Breast Cancer | MYC Amplified | ~1.5 (for MAX interaction) | [11] |
| Various | Panel of 60 Tumor Lines | Variable | As low as 0.5 | [15] |
| Panel | Breast Cancer | Variable | 0.3 to >10 | [7] |
GI50: 50% growth inhibition; IC50: 50% inhibitory concentration. Values are approximate based on published data.
The data clearly indicate that the anti-proliferative effect of MYCMI-6 correlates with MYC expression levels, establishing it as a MYC-dependent inhibitor.[15][16]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of MYCMI-6.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of MYCMI-6 (e.g., 0.1 to 10 µM) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 72 hours to 5 days to allow for the inhibitor's effect on cell growth.[7][17]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of growth inhibition. IC50/GI50 values are calculated using non-linear regression analysis.
To assess the efficacy of MYCMI-6 in a biological system, mouse xenograft models are employed.
Methodology:
-
Cell Implantation: MYCN-amplified neuroblastoma cells (e.g., SK-N-DZ) are subcutaneously injected into immunocompromised mice.[16]
-
Tumor Growth: Tumors are allowed to grow to a palpable volume (e.g., 100-200 mm³).[16]
-
Treatment Regimen: Mice are randomized into treatment and vehicle control groups. The treatment group receives daily intraperitoneal (i.p.) injections of MYCMI-6 (e.g., 20 mg/kg body weight).[16] The control group receives the vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the treatment period (e.g., 1-2 weeks).[16]
-
Endpoint Analysis: At the end of the study, tumors are excised for downstream analysis.
-
Apoptosis: Assessed by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation.[16]
-
Proliferation: Measured by immunohistochemical staining for the proliferation marker Ki67.[16]
-
Microvascularity: Evaluated by staining for the endothelial marker CD31.[16]
-
Conclusion and Future Directions
MYCMI-6 has emerged as a critical research tool and a promising therapeutic lead compound. It selectively inhibits the proliferation of MYC-dependent cancer cells by directly disrupting the foundational MYC:MAX protein-protein interaction.[11][12][14] This inhibitory action leads to a reduction in the transcription of MYC target genes, resulting in cell cycle arrest and the induction of apoptosis.[7][12][15]
The strong correlation between MYC expression and sensitivity to MYCMI-6 underscores its specific mechanism of action and suggests a potential biomarker-driven approach for clinical application.[16] In vivo studies have confirmed its ability to reduce tumor growth and proliferation while increasing apoptosis, without causing severe side effects in preclinical models.[15]
Future research will focus on optimizing the pharmacological properties of MYCMI-6 to enhance its potency, bioavailability, and clinical applicability, moving one step closer to effectively targeting one of cancer's most formidable oncogenes.
References
- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rupress.org [rupress.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation [ouci.dntb.gov.ua]
- 14. A new inhibitor targeting the oncoprotein MYC – implications for cancer drug development | Karolinska Institutet [news.ki.se]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Interaction of MYCMI-6 with the MYC bHLHZip Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC proto-oncogene is a master regulator of cellular proliferation, differentiation, and apoptosis, and its deregulation is a hallmark of a vast number of human cancers. The MYC protein functions as a transcription factor by forming a heterodimer with its obligate partner, MAX, through their respective basic helix-loop-helix leucine zipper (bHLHZip) domains. This heterodimer binds to E-box sequences in the promoter regions of target genes, driving their transcription. The development of small molecules that can disrupt the MYC:MAX interaction is a promising therapeutic strategy for a multitude of malignancies. This technical guide provides a comprehensive overview of MYCMI-6, a small molecule inhibitor that selectively targets the MYC bHLHZip domain, preventing its association with MAX. We will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its characterization, and visualize the underlying molecular mechanisms and experimental workflows.
Introduction to MYC and the bHLHZip Domain
The MYC family of proteins (comprising c-MYC, N-MYC, and L-MYC) are transcription factors that play a pivotal role in regulating cell growth, proliferation, and apoptosis.[1] A key structural feature of MYC is the C-terminal bHLHZip domain, which is essential for its biological activity. This domain mediates the heterodimerization with MAX, another bHLHZip protein. The resulting MYC:MAX heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, thereby activating their transcription.[1] The formation of the MYC:MAX heterodimer is a prerequisite for MYC's oncogenic activity, making the disruption of this protein-protein interaction a highly sought-after therapeutic strategy.
MYCMI-6: A Selective Inhibitor of the MYC:MAX Interaction
MYCMI-6 is a small molecule that has been identified as a potent and selective inhibitor of the MYC:MAX protein-protein interaction.[2][3] It functions by directly binding to the bHLHZip domain of MYC, thereby preventing its heterodimerization with MAX.[2][4] This inhibition of the MYC:MAX interaction leads to a downstream blockade of MYC-driven transcription and subsequently induces apoptosis in cancer cells with deregulated MYC expression.[1][2]
Chemical Properties of MYCMI-6
| Property | Value |
| Molecular Formula | C₂₀H₁₉N₇O |
| Molecular Weight | 373.41 g/mol |
| CAS Number | 681282-09-7 |
| Synonyms | NSC354961 |
Quantitative Analysis of the MYCMI-6 and MYC bHLHZip Domain Interaction
The interaction between MYCMI-6 and the MYC bHLHZip domain has been quantitatively characterized using various biophysical and cell-based assays. The key quantitative parameters are summarized in the tables below.
Binding Affinity and Inhibition Constants
| Parameter | Method | Value | Reference |
| Binding Affinity (Kd) | |||
| MYCMI-6 to MYC bHLHZip | Surface Plasmon Resonance (SPR) | 1.6 ± 0.5 µM | [4][5] |
| Inhibition of MYC:MAX Interaction (IC50) | |||
| MYCMI-6 | in situ Proximity Ligation Assay (isPLA) | < 1.5 µM | [1][3] |
| MYCMI-6 | Heterodimer Formation Assay | 3.8 µM | [1][3] |
Cellular Activity of MYCMI-6
| Cell Line Type | Specific Cell Lines | Parameter | Value | Reference |
| Burkitt's Lymphoma | Mutu, Daudi, ST486 | GI50 | ~0.5 µM | [1][3] |
| Neuroblastoma (MYCN-amplified) | IMR-32, Kelly, SK-N-DZ | GI50 | < 0.4 µM | [1] |
| Breast Cancer | Various | IC50 | 0.3 µM to >10 µM | [6] |
| General MYC-dependent tumor cells | IC50 | < 0.5 µM | [2][3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of MYC and the mechanism of action of MYCMI-6.
Caption: MYC signaling pathway and the inhibitory action of MYCMI-6.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between MYCMI-6 and the MYC bHLHZip domain.
Recombinant Expression and Purification of MYC bHLHZip Domain
A construct encoding the human MYC bHLHZip domain (amino acids 352-437) is cloned into a pET series expression vector with an N-terminal His-tag. The plasmid is transformed into E. coli BL21(DE3) cells. Protein expression is induced with IPTG, and the cells are harvested and lysed. The His-tagged MYC bHLHZip domain is then purified from the soluble fraction using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity.
Surface Plasmon Resonance (SPR) Assay
SPR is utilized to determine the binding affinity and kinetics of MYCMI-6 to the MYC bHLHZip domain.
-
Instrumentation: A Biacore instrument (e.g., Biacore T200).
-
Sensor Chip: CM5 sensor chip.
-
Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified recombinant MYC bHLHZip protein (at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 2000-3000 Resonance Units (RU).
-
Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the injection of the MYC protein.
-
-
Binding Analysis:
-
Prepare a dilution series of MYCMI-6 in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). The concentrations should range from approximately 0.1 to 10 times the expected Kd.
-
Inject the different concentrations of MYCMI-6 over the immobilized MYC bHLHZip and the reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections with a short pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
In situ Proximity Ligation Assay (isPLA)
isPLA is a powerful technique to visualize and quantify protein-protein interactions within fixed cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 breast cancer cells) onto chamber slides and allow them to adhere.
-
Treat the cells with a range of concentrations of MYCMI-6 or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
PLA Protocol:
-
Block the cells with a blocking solution (provided in commercial PLA kits, e.g., Duolink®) for 1 hour at 37°C.
-
Incubate the cells with primary antibodies against MYC (e.g., rabbit anti-MYC) and MAX (e.g., mouse anti-MAX) overnight at 4°C.
-
Wash the cells and incubate with PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Ligate the PLA probes using the provided ligase solution for 30 minutes at 37°C.
-
Amplify the ligated probes using the provided amplification solution containing fluorescently labeled oligonucleotides for 100 minutes at 37°C.
-
-
Imaging and Analysis:
-
Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the PLA signals (fluorescent dots) using a fluorescence microscope.
-
Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ). A reduction in the number of dots in MYCMI-6-treated cells compared to the control indicates inhibition of the MYC:MAX interaction.
-
Caption: Workflow for the in situ Proximity Ligation Assay (isPLA).
Conclusion
MYCMI-6 represents a significant advancement in the development of direct MYC inhibitors. Its ability to selectively bind to the MYC bHLHZip domain and disrupt the critical MYC:MAX interaction provides a clear mechanism for its potent anti-cancer activity in MYC-driven tumors. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop MYCMI-6 and other next-generation MYC inhibitors. The continued investigation into the precise molecular interactions and cellular effects of compounds like MYCMI-6 will be instrumental in translating the long-held promise of targeting MYC into effective clinical therapies.
References
- 1. In Situ Proximity Ligation Assay [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. MYCMI-6 | Apoptosis | c-Myc | TargetMol [targetmol.com]
- 4. biocompare.com [biocompare.com]
- 5. glpbio.com [glpbio.com]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Understanding the Selectivity of c-Myc Inhibitor MYCMI-6 for Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the c-Myc inhibitor, MYCMI-6, with a focus on its mechanism of action and its selective cytotoxicity towards cancer cells. The c-Myc oncogene is a critical driver in a majority of human cancers, making it a prime therapeutic target.[1][2][3] However, its nature as an intrinsically disordered protein has historically rendered it "undruggable."[1][2] MYCMI-6 represents a significant advancement in the direct inhibition of c-Myc, demonstrating potent and selective activity against MYC-dependent tumors.
Core Mechanism of Action: Disrupting the MYC:MAX Heterodimer
The oncogenic activity of the c-Myc protein is fundamentally dependent on its heterodimerization with its partner protein, MAX.[4] This MYC:MAX complex binds to E-box DNA sequences in the genome, driving the transcription of a vast network of genes involved in cell proliferation, growth, metabolism, and apoptosis.[4][5]
MYCMI-6 functions as a direct inhibitor of this crucial protein-protein interaction.[5][6] It selectively binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC.[5][6] This binding event physically obstructs the formation of the functional MYC:MAX heterodimer.[3][5] Consequently, the complex cannot bind to DNA, leading to a shutdown of MYC-driven transcription, which in turn inhibits tumor cell growth and induces apoptosis (programmed cell death).[5][6]
The Basis of Selectivity: Oncogene Addiction
The selectivity of MYCMI-6 for cancer cells over normal, healthy cells is rooted in the principle of "oncogene addiction."[7] Many tumors with deregulated MYC expression become highly dependent on its continuous high-level activity for their survival and proliferation.[3]
MYCMI-6 exploits this dependency. While normal cells can tolerate a temporary reduction in MYC activity, MYC-addicted cancer cells are exquisitely sensitive to its inhibition.[3][8] The shutdown of MYC signaling by MYCMI-6 leads to a catastrophic failure of essential cellular processes in these cancer cells, resulting in cell cycle arrest and apoptosis.[9][10] Studies have shown a significant correlation between the level of MYC expression in tumor cell lines and their responsiveness to MYCMI-6, with higher MYC expression predicting greater sensitivity.[3][7] Conversely, MYC-deficient cells are largely unaffected by the inhibitor.[7] This targeted effect has been observed in vivo, where MYCMI-6 treatment was well-tolerated in mouse models without severe side effects on normal tissues.[3][7]
Quantitative Data: Efficacy Across Cancer Cell Lines
MYCMI-6 has demonstrated potent growth-inhibitory effects across a range of MYC-driven cancer cell lines. Its efficacy is typically measured by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. The compound consistently shows activity at low micromolar to sub-micromolar concentrations in sensitive cell lines.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| Burkitt's Lymphoma | ||||
| Mutu, Daudi, ST486 (average) | Burkitt's Lymphoma | GI50 | ~0.5 | , |
| Neuroblastoma | ||||
| MYCN-amplified cell lines | Neuroblastoma | GI50 | <0.4 | , |
| Breast Cancer | ||||
| Various Breast Cancer Lines | Breast Cancer | IC50 | 0.3 to >10 | [1] |
| MCF7 | Breast Cancer | IC50 (PLA) | <1.5 | , |
| General | ||||
| MYC-dependent cell lines | Various | IC50 | <0.5 | [6],[2] |
| Biochemical | ||||
| MYC:MAX Heterodimer Formation | In vitro | IC50 | 3.8 | , |
| MYC bHLHZip Domain Binding | In vitro | Kd | 1.6 | [6],[5] |
Note: IC50 and GI50 values can vary based on the specific assay conditions and duration of treatment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of MYCMI-6.
Cell Viability / Growth Inhibition (MTT Assay)
This assay is used to assess the effect of an inhibitor on cell proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of MYCMI-6 (e.g., 0.1 to 10 µM) or a vehicle control (like DMSO) for a specified period (e.g., 72 hours).[11]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50/GI50 values are calculated using non-linear regression analysis.
-
In Situ Proximity Ligation Assay (PLA) for MYC:MAX Interaction
PLA is a highly specific and sensitive method to visualize and quantify protein-protein interactions within intact cells.
-
Principle: Two primary antibodies raised in different species recognize the two target proteins (MYC and MAX). If the proteins are in close proximity (<40 nm), secondary antibodies conjugated with unique DNA oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected with fluorescently labeled probes, appearing as distinct fluorescent spots.
-
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with MYCMI-6 or a vehicle control for a set time (e.g., 24 hours).[5]
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized to allow antibody entry.
-
Antibody Incubation: Cells are incubated with primary antibodies against MYC and MAX.
-
PLA Probe Incubation: The PLA probes (secondary antibodies with attached oligonucleotides) are added.
-
Ligation and Amplification: Ligation and amplification reagents are added according to the manufacturer's protocol.
-
Imaging: The fluorescent PLA signals are visualized using a fluorescence microscope.
-
Quantification: Image analysis software is used to count the number of PLA signals per cell nucleus. A reduction in signals in treated cells indicates inhibition of the MYC:MAX interaction.
-
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of MYCMI-6 in a living organism.
-
Principle: Human cancer cells (e.g., MYCN-amplified neuroblastoma cells) are injected into immunocompromised mice to establish tumors. The mice are then treated with the inhibitor to evaluate its effect on tumor growth and physiology.[7]
-
Methodology:
-
Cell Implantation: A suspension of cancer cells (e.g., SK-N-DZ) is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[7]
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of MYCMI-6 (e.g., 20 mg/kg body weight), while the control group receives a vehicle solution.[7]
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly for a period of 1-2 weeks.[7]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Histological Analysis: Tumor sections are analyzed for markers of apoptosis (e.g., TUNEL staining), proliferation (e.g., Ki-67 staining), and microvasculature density to determine the biological effects of the treatment.[7]
-
Conclusion
MYCMI-6 is a potent and selective inhibitor that directly targets the MYC:MAX protein-protein interaction, a central node in many cancers. Its selectivity is derived from the oncogene addiction of tumor cells to the MYC pathway, leading to targeted cell death in cancer cells while largely sparing normal tissues. The quantitative data from a multitude of cancer cell lines and in vivo models underscore its potential as a valuable tool for cancer research and a promising candidate for the development of novel anti-cancer therapeutics.
References
- 1. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation [ouci.dntb.gov.ua]
- 9. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Myc depletion inhibits proliferation of human tumor cells at various stages of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: MYCMI-6 in Mouse Models
Introduction
MYCMI-6 is a potent and selective small molecule inhibitor that targets the protein-protein interaction between the MYC oncoprotein and its essential binding partner, MAX.[1][2] The MYC family of transcription factors (including MYC, MYCN, and MYCL) are frequently deregulated in a majority of human cancers, making them a critical target for therapeutic development.[3][4] MYC proteins heterodimerize with MAX to bind to E-box DNA sequences and regulate the transcription of a vast network of genes involved in cell proliferation, metabolism, and apoptosis.[3][5] MYCMI-6 selectively binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, effectively blocking MYC:MAX dimerization, which in turn inhibits MYC-driven transcription and induces apoptosis in cancer cells with high MYC expression.[1][6][7] These notes provide a summary of the dosage and administration of MYCMI-6 in preclinical mouse models based on published studies.
Mechanism of Action: Inhibition of MYC:MAX Pathway
The primary mechanism of MYCMI-6 is the direct disruption of the MYC:MAX heterodimer. This prevents the complex from binding to E-box elements on the DNA, thereby inhibiting the transcription of MYC target genes that drive cell cycle progression and tumor growth.
Figure 1: MYCMI-6 inhibits the MYC:MAX signaling pathway.
Dosage and Administration Summary
The following table summarizes the dosage and administration schedule for MYCMI-6 in a neuroblastoma xenograft mouse model as reported in scientific literature.
| Parameter | Details | Reference |
| Mouse Model | Athymic nude mice | [7][8] |
| Tumor Model | Subcutaneous xenograft of human MYCN-amplified neuroblastoma cells (SK-N-DZ) | [7][8] |
| Dosage | 20 mg/kg body weight | [2][8] |
| Administration Route | Intraperitoneal (i.p.) injection | [2][8] |
| Frequency | Daily | [2][8] |
| Treatment Duration | 1 to 2 weeks | [2][8] |
| Reported Efficacy | Significant reduction in MYCN:MAX interaction, induction of apoptosis, and decreased tumor cell proliferation. | [7][8] |
| Toxicity | Treatment was well tolerated with only slight and temporary effects on body weight. | [8] |
Experimental Protocols
Protocol 1: Preparation of MYCMI-6 for In Vivo Administration
This protocol describes the preparation of a MYCMI-6 solution suitable for intraperitoneal injection in mice.
Materials:
-
MYCMI-6 powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween-80
-
Deionized distilled water (ddH₂O) or Saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of MYCMI-6 in DMSO. For example, create a 38 mg/mL stock solution.[1] Ensure the powder is fully dissolved.
-
For a 1 mL final working solution, combine the following in a sterile tube in the specified order, ensuring the solution is mixed thoroughly and clarifies after each addition:
-
400 µL of PEG300
-
50 µL of the 38 mg/mL MYCMI-6 DMSO stock solution
-
50 µL of Tween-80
-
500 µL of ddH₂O or sterile saline[1]
-
-
Vortex the final mixture to ensure a homogenous solution.
-
This formulation should be prepared fresh and used immediately for optimal results.[1] The final concentration will be 1.9 mg/mL. The injection volume can be calculated based on the mouse's weight to achieve the 20 mg/kg dose.
Protocol 2: MYCN-Amplified Neuroblastoma Xenograft Model and Treatment
This protocol outlines the establishment of a subcutaneous xenograft tumor model and subsequent treatment with MYCMI-6.
Figure 2: Workflow for a MYCMI-6 in vivo xenograft study.
Procedure:
-
Animal Handling: All procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. Athymic nude mice (6-8 weeks old) are used.[7][8]
-
Cell Preparation: Culture human MYCN-amplified SK-N-DZ neuroblastoma cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[7][8]
-
Tumor Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Group Randomization and Treatment: Once tumors reach a volume of 100-200 mm³, randomly assign mice to a treatment group or a vehicle control group.[7][8]
-
Administer MYCMI-6 (20 mg/kg) or vehicle control via intraperitoneal injection daily for the duration of the study (1-2 weeks).[7][8]
-
In-life Monitoring: Monitor mouse body weight and overall health daily as indicators of toxicity. Continue to measure tumor volume regularly.
-
Endpoint and Tissue Collection: At the end of the treatment period, euthanize the mice according to approved protocols. Excise tumors for subsequent analysis.
-
Endpoint Analysis: Tissues can be processed for various analyses to determine treatment efficacy:
-
Apoptosis: TUNEL staining to quantify apoptotic cells.[8]
-
Proliferation: Ki67 staining to measure the percentage of proliferating cells.[8]
-
Target Engagement: In situ Proximity Ligation Assay (isPLA) to quantify the reduction in MYCN:MAX protein interactions within the tumor tissue.[8]
-
Angiogenesis: CD31 staining to assess tumor microvasculature density.[8]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation [ouci.dntb.gov.ua]
- 7. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparing Stock Solutions of c-Myc Inhibitor 10058-F4 for Cellular Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of the c-Myc inhibitor 10058-F4 (referred to herein as c-Myc inhibitor 6). Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results in cell-based assays.
Introduction
The c-Myc oncoprotein is a critical regulator of cell proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The small molecule 10058-F4 is a well-characterized inhibitor of the c-Myc-Max protein-protein interaction, preventing c-Myc-mediated gene transcription. Accurate preparation of 10058-F4 stock solutions is the first step toward reliable in vitro studies investigating its biological effects.
Physicochemical Properties and Solubility
Proper preparation of stock solutions begins with an understanding of the inhibitor's physical and chemical properties.
Table 1: Physicochemical Properties of c-Myc Inhibitor 10058-F4
| Property | Value | Source |
| Chemical Name | 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Molecular Formula | C₁₂H₁₁NOS₂ | |
| Molecular Weight | 249.35 g/mol | |
| Appearance | Powder |
The solubility of 10058-F4 is critical for preparing high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is the most common and effective solvent.
Table 2: Solubility of c-Myc Inhibitor 10058-F4
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 41 mg/mL (≥ 164.43 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. Sonication may be required for complete dissolution. |
| Ethanol | ~5 - 25 mM | Solubility is significantly lower than in DMSO. Sonication may be recommended. |
| Water | Insoluble |
Signaling Pathway of c-Myc Inhibition
The inhibitor 10058-F4 acts by disrupting the dimerization of c-Myc with its partner protein Max. This heterodimer is essential for binding to E-box sequences in the promoter regions of target genes, thereby activating their transcription. By preventing this interaction, 10058-F4 effectively downregulates the expression of c-Myc target genes involved in cell cycle progression and proliferation.
Caption: Mechanism of action of c-Myc inhibitor 10058-F4.
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of 10058-F4 in DMSO.
Materials:
-
c-Myc Inhibitor 10058-F4 powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening the vial of the inhibitor, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the compound's stability and weighing accuracy.
-
Weighing the Inhibitor: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of 10058-F4 powder. For example, to prepare 1 mL of a 10 mg/mL stock, weigh out 10 mg of the powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed inhibitor. To calculate the required volume for a desired molar concentration, use the following formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For a 100 mM stock from 10 mg of powder (MW: 249.35 g/mol ): Volume (L) = 0.010 g / (0.1 mol/L * 249.35 g/mol ) = 0.000401 L = 401 µL
-
Securely cap the vial.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the inhibitor name, concentration, date of preparation, and solvent.
-
-
Long-term Storage: Store the aliquots at -20°C or -80°C. For long-term stability, -80°C is recommended. Stock solutions can be stable for 1 to 2 years when stored properly at these temperatures.
Caption: Workflow for preparing this compound stock solution.
Quality Control
To ensure the reliability of your experiments, it is good practice to verify the concentration and purity of your stock solution. While this may not be feasible for all laboratories, methods such as UV-Vis spectrophotometry for concentration and High-Performance Liquid Chromatography (HPLC) for purity are standard.
Working Dilutions
Important: When preparing working dilutions for cell culture experiments, it is crucial to avoid precipitation of the inhibitor.
-
Perform serial dilutions of the high-concentration DMSO stock in DMSO first, before adding to the aqueous culture medium.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Add the final diluted DMSO-inhibitor solution to the culture medium and mix thoroughly immediately to ensure homogeneity and prevent precipitation.
Safety Precautions
-
Always handle small molecule inhibitors in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety and handling information.
By following these detailed protocols and application notes, researchers can ensure the consistent and effective use of the c-Myc inhibitor 10058-F4 in their experiments, leading to more reliable and reproducible scientific outcomes.
Application Notes and Protocols for MYCMI-6 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYCMI-6 is a potent and selective small molecule inhibitor of the MYC:MAX protein-protein interaction. By binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of the MYC oncoprotein, MYCMI-6 effectively blocks MYC-driven transcription, leading to the induction of apoptosis in cancer cells.[1][2][3] The MYC family of oncoproteins (c-MYC, N-MYC, L-MYC) are critical drivers in a majority of human cancers, making them a key therapeutic target.[3][4] MYC's dependence on dimerization with MAX for its transcriptional activity presents a viable strategy for therapeutic intervention.[3][4] Preclinical studies have demonstrated the efficacy of MYCMI-6 as a single agent in various cancer models, including breast cancer, neuroblastoma, and Burkitt's lymphoma.[2][5] This document provides detailed application notes and protocols for the use of MYCMI-6 in combination with standard chemotherapy agents, specifically doxorubicin and docetaxel, to explore potential synergistic anti-cancer effects.
Mechanism of Action: MYC Inhibition
The MYC protein, a transcription factor, requires heterodimerization with its partner protein MAX to bind to E-box DNA sequences and activate the transcription of a wide array of target genes involved in cell proliferation, growth, and metabolism. MYCMI-6 competitively inhibits this crucial MYC:MAX interaction. This disruption of the MYC:MAX heterodimer prevents the transcriptional activation of MYC target genes, ultimately leading to decreased cell proliferation and the induction of apoptosis in MYC-dependent cancer cells.
Caption: MYCMI-6 inhibits the MYC:MAX interaction, preventing transcriptional activation.
Quantitative Data Summary: In Vitro Synergy
The synergistic effect of MYCMI-6 in combination with doxorubicin or docetaxel has been evaluated in breast cancer cell lines. The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table summarizes the findings from a study by AlSultan et al. (2021).
| Cell Line | Combination Agent | MYCMI-6 Concentration (µM) | Combination Agent Concentration (nM) | Combination Index (CI) | Effect |
| MCF7 | Doxorubicin | 0.5 - 4 | 12.5 - 100 | < 1 | Synergy |
| Docetaxel | 0.5 - 4 | 0.25 - 2 | < 1 | Synergy | |
| T47D | Doxorubicin | 1 - 8 | 12.5 - 100 | < 1 | Synergy |
| Docetaxel | 1 - 8 | 0.25 - 2 | < 1 | Synergy | |
| SKBR3 | Doxorubicin | 0.25 - 2 | 25 - 200 | < 1 | Synergy |
| Docetaxel | 0.25 - 2 | 0.5 - 4 | < 1 | Synergy | |
| MDA-MB-231 | Doxorubicin | 0.125 - 1 | 50 - 400 | > 1 | Antagonism |
| Docetaxel | 0.125 - 1 | 1 - 8 | > 1 | Antagonism |
Note: The exact CI values were not publicly available and are represented as a qualitative summary based on the cited research. The concentration ranges are indicative of those used in the synergy experiments.
Experimental Protocols
In Vitro Synergy Assessment using MTT Assay
This protocol outlines the methodology to assess the synergistic effect of MYCMI-6 in combination with other chemotherapy agents on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF7, T47D, SKBR3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MYCMI-6 (stock solution in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, Docetaxel; stock solutions in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of MYCMI-6 and the combination agent in complete medium at 2x the final desired concentration.
-
Add 100 µL of the 2x drug solutions to the appropriate wells. For combination treatments, add 50 µL of 4x MYCMI-6 and 50 µL of 4x the combination agent.
-
Include wells with vehicle control (e.g., DMSO) and single-agent controls.
-
Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ values for each agent alone.
-
Calculate the Combination Index (CI) using software such as CompuSyn, based on the Chou-Talalay method.[1] A CI value of less than 1 indicates a synergistic effect.[1]
-
Caption: Workflow for in vitro synergy assessment using the MTT assay.
In Vivo Combination Therapy in a Xenograft Mouse Model (Generalized Protocol)
This protocol provides a general framework for evaluating the in vivo efficacy of MYCMI-6 in combination with a standard chemotherapy agent in a subcutaneous xenograft mouse model. This protocol is based on established methods for in vivo studies with MYCMI-6 as a single agent.[3]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for xenograft establishment (e.g., SK-N-DZ for neuroblastoma)
-
Matrigel
-
MYCMI-6
-
Chemotherapy agent (e.g., Doxorubicin)
-
Appropriate vehicle for drug formulation
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Xenograft Establishment:
-
Resuspend cancer cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-10 x 10⁶ cells into the flank of each mouse.
-
Monitor mice for tumor growth.
-
-
Treatment:
-
When tumors reach a volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle, MYCMI-6 alone, Chemotherapy agent alone, MYCMI-6 + Chemotherapy agent).
-
Administer MYCMI-6 intraperitoneally (i.p.) at a dose of 20 mg/kg body weight daily for 1-2 weeks.[3]
-
Administer the chemotherapy agent according to established protocols for the specific agent and mouse model. Dosing and schedule should be optimized in pilot studies.
-
Monitor tumor volume with calipers every 2-3 days.
-
Monitor mouse body weight and overall health throughout the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Tumor tissue can be fixed in formalin and embedded in paraffin for immunohistochemical analysis.
-
Apoptosis Assessment: Perform TUNEL staining on tumor sections to quantify apoptotic cells.[3]
-
Proliferation Assessment: Perform Ki67 staining to assess the proliferation index.
-
Angiogenesis Assessment: Perform CD31 staining to evaluate microvessel density.
-
Caption: Generalized workflow for in vivo combination therapy studies.
Conclusion
The combination of MYCMI-6 with standard chemotherapy agents like doxorubicin and docetaxel presents a promising strategy to enhance anti-cancer efficacy, particularly in MYC-driven tumors. The provided protocols offer a framework for researchers to investigate these synergistic interactions both in vitro and in vivo. Further studies are warranted to explore the full potential of MYCMI-6 in combination therapies and to identify predictive biomarkers for patient stratification.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MYC:MAX Interaction Inhibition by MYCMI-6
Audience: Researchers, scientists, and drug development professionals.
Introduction: The MYC family of oncoproteins are transcription factors that play a pivotal role in regulating fundamental cellular processes, including cell cycle progression, growth, and apoptosis.[1][2] For their activity, MYC proteins must heterodimerize with the MAX (MYC-associated factor X) protein through their basic helix-loop-helix leucine zipper (bHLHZip) domains.[1][2] This MYC:MAX complex then binds to E-box DNA sequences in the genome to control the transcription of a vast network of target genes.[1][2] The dependency of MYC on the interaction with MAX makes this protein-protein interface a prime target for therapeutic intervention in cancers where MYC is overexpressed.
MYCMI-6 is a potent and selective small molecule inhibitor that directly targets the MYC:MAX protein interaction.[3][4][5] It binds to the bHLHZip domain of MYC, effectively blocking MYC-driven transcription and inhibiting tumor cell growth in a MYC-dependent manner.[1][3][4][6] This document provides detailed protocols for various in vitro and cell-based assays to characterize and quantify the inhibitory activity of MYCMI-6 on the MYC:MAX interaction.
Quantitative Data Summary
The inhibitory effects of MYCMI-6 have been quantified across a range of biophysical, biochemical, and cellular assays. The following tables summarize key reported values for easy comparison.
Table 1: Biophysical and Biochemical Inhibition Data for MYCMI-6
| Assay Type | Parameter | Value | Target | Notes |
| Surface Plasmon Resonance (SPR) | Kd | 1.6 ± 0.5 µM | MYC bHLHZip | Direct binding affinity of MYCMI-6 to MYC.[6][7] |
| Surface Plasmon Resonance (SPR) | IC50 | 3.8 ± 1.2 µM | MYC:MAX Interaction | Inhibition of pre-formed MYC:MAX heterodimerization.[1][8][9] |
| Microscale Thermophoresis (MST) | Binding | Yes | MYC bHLHZip | Confirmed direct binding to MYC, no binding to MAX.[8] |
Table 2: Cellular and Functional Inhibition Data for MYCMI-6
| Assay Type | Parameter | Value | Cell Line(s) | Notes |
| In-Situ Proximity Ligation Assay (isPLA) | IC50 | < 1.5 µM | MCF7 | Inhibition of endogenous MYC:MAX interaction in cells.[1][4] |
| Cell Growth Inhibition (General) | IC50 | < 0.5 µM | MYC-dependent tumor cells | General value reported for sensitive, MYC-driven cell lines.[3][4][5] |
| Cell Growth Inhibition (Burkitt's Lymphoma) | GI50 | ~ 0.5 µM | Mutu, Daudi, ST486 | Growth inhibition in cells with MYC translocations.[1][4] |
| Cell Growth Inhibition (Neuroblastoma) | GI50 | < 0.4 µM | MYCN-amplified cells | Potent inhibition of anchorage-independent growth.[1][2] |
| Cell Growth Inhibition (Breast Cancer) | IC50 | 0.3 µM to > 10 µM | Panel of breast cancer lines | Demonstrates variable sensitivity.[10] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key pathways and experimental procedures described in this document.
Caption: MYC:MAX signaling pathway and the inhibitory action of MYCMI-6.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Principle of the AlphaLISA assay for MYC:MAX interaction.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data (association/dissociation rates) and affinity (Kd).[11][12][13] It is ideal for confirming the direct binding of MYCMI-6 to MYC and for quantifying its disruptive effect on the MYC:MAX interaction.
Protocol: Measuring MYCMI-6 Binding to MYC [8]
-
Chip Preparation:
-
Use a CM5 sensor chip.
-
Activate the carboxymethylated dextran surface using a standard amine coupling kit (e.g., EDC/NHS).
-
-
Ligand Immobilization:
-
Immobilize recombinant human MYC bHLHZip protein onto one flow cell (the "active" surface) to a level of ~3000 Resonance Units (RU).
-
Use a separate flow cell as a reference surface, either leaving it blank or immobilizing a non-relevant protein like BSA.
-
-
Analyte Injection (MYCMI-6 Binding):
-
Prepare a dilution series of MYCMI-6 in a suitable running buffer (e.g., HBS-EP+ with 5% DMSO). Concentrations should bracket the expected Kd (e.g., 0.1 µM to 20 µM).
-
Inject each concentration of MYCMI-6 over both the active and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Protocol: Measuring MYC:MAX Interaction Inhibition [8][9]
-
Ligand Immobilization: Immobilize recombinant human MAX bHLHZip protein on a CM5 sensor chip via amine coupling.
-
Analyte Preparation:
-
Prepare a constant concentration of recombinant MYC bHLHZip protein in running buffer.
-
Pre-incubate the MYC protein with a dilution series of MYCMI-6 for at least 30 minutes at room temperature.
-
-
Analyte Injection: Inject the MYC/MYCMI-6 mixtures over the MAX-immobilized surface.
-
Data Analysis:
-
Measure the steady-state binding response for each MYCMI-6 concentration.
-
Plot the response against the MYCMI-6 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biochemical Assay: Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive and suitable for high-throughput screening.[14][15] It measures the interaction between two molecules by bringing Donor and Acceptor beads into close proximity, generating a light signal. Inhibitors that disrupt the interaction cause a loss of signal.
Protocol: MYC:MAX Interaction Inhibition Assay
-
Reagent Preparation:
-
MYC Protein: Use a tagged MYC protein (e.g., GST-MYC).
-
MAX Protein: Use a differently tagged MAX protein (e.g., Biotin-MAX).
-
Beads: Anti-GST Acceptor beads and Streptavidin-coated Donor beads.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 30mM Tris, 1mM DTT, 0.01% BSA, 0.01% Tween-20).[15]
-
-
Assay Procedure (384-well plate format):
-
Dispense MYCMI-6 from a dilution series into the assay wells (e.g., 250 nL).
-
Add a mix of GST-MYC and Biotin-MAX proteins to all wells.
-
Incubate for 60 minutes at room temperature to allow for protein interaction and inhibition.
-
Add Anti-GST Acceptor beads and incubate for 60 minutes in the dark.
-
Add Streptavidin Donor beads and incubate for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-compatible reader (excitation at 680 nm, emission at 615 nm).
-
Plot the signal intensity against the log of MYCMI-6 concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement of a drug in a cellular environment.[16][17] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This stabilization results in more protein remaining soluble after heat treatment, which can be quantified.[18][19]
Protocol: Verifying MYC Engagement by MYCMI-6 [20]
-
Cell Treatment:
-
Culture MYC-dependent cells (e.g., P493-6 B-cells) to ~80% confluency.
-
Treat cells with the desired concentration of MYCMI-6 or vehicle (DMSO) for a set time (e.g., 2-4 hours) at 37°C.[17]
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes using a PCR machine (e.g., from 42°C to 62°C in 2°C increments).[16][17]
-
Cool the samples to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles in liquid nitrogen.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble MYC protein in each sample using Western blotting or ELISA.
-
Plot the percentage of soluble MYC against temperature for both vehicle- and MYCMI-6-treated samples. A rightward shift in the melting curve for the MYCMI-6-treated sample indicates thermal stabilization and confirms target engagement.
-
Cell-Based Assay: In-Situ Proximity Ligation Assay (isPLA)
isPLA allows for the visualization and quantification of endogenous protein-protein interactions within fixed cells. It provides spatial information and is highly specific. A signal is generated only when two proteins are in very close proximity (<40 nm).
Protocol: Quantifying Inhibition of Endogenous MYC:MAX Interaction [1][4]
-
Cell Culture and Treatment:
-
Grow cells (e.g., MCF7) on sterile glass coverslips.
-
Treat cells with a dilution series of MYCMI-6 or vehicle for 24 hours.[1]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100 to allow antibody access.
-
-
PLA Procedure:
-
Block the samples with a blocking solution.
-
Incubate with primary antibodies raised in different species, one against MYC and one against MAX.
-
Incubate with PLA probes, which are secondary antibodies conjugated to oligonucleotides.
-
Perform the ligation step, where a connector oligonucleotide hybridizes to the two PLA probes, forming a closed DNA circle if the proteins are in proximity.
-
Amplify the DNA circle via rolling-circle amplification.
-
Hybridize fluorescently labeled detection oligonucleotides to the amplified product.
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope. Each fluorescent spot represents a single MYC:MAX interaction.
-
Use image analysis software to count the number of PLA signals per cell nucleus.
-
Plot the average number of signals per cell against the MYCMI-6 concentration to determine the IC50 for interaction disruption in a cellular context. Treatment of MCF7 cells with MYCMI-6 for 24 hours has been shown to decrease MYC:MAX PLA signals significantly.[1][4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 2.9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. aacrjournals.org [aacrjournals.org]
MYCMI-6 Treatment for In Vivo Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYCMI-6 is a potent and selective small molecule inhibitor of the MYC:MAX protein-protein interaction.[1][2][3][4] The MYC family of oncoproteins are transcription factors that play a crucial role in regulating cell proliferation, growth, and apoptosis.[5] Their dysregulation is a hallmark of many human cancers. MYCMI-6 disrupts the heterodimerization of MYC with its obligate partner MAX, thereby preventing the binding of the complex to E-box DNA sequences and inhibiting the transcription of MYC target genes.[1] This ultimately leads to a reduction in tumor cell proliferation and the induction of apoptosis.[1][6][7] These application notes provide a comprehensive overview of the use of MYCMI-6 in in vivo xenograft models, including detailed protocols and expected outcomes based on preclinical studies.
Mechanism of Action
MYCMI-6 directly targets the basic Helix-Loop-Helix Leucine Zipper (bHLHZip) domain of MYC, preventing its interaction with MAX.[1] This disruption is the primary mechanism through which MYCMI-6 exerts its anti-cancer effects. The inhibition of MYC:MAX dimerization leads to the downregulation of a plethora of downstream target genes involved in cell cycle progression, metabolism, and survival.
Data Presentation
The following tables summarize the quantitative data from in vivo xenograft studies using MYCMI-6.
Table 1: MYCMI-6 Efficacy in Neuroblastoma Xenograft Model (SK-N-DZ)
| Parameter | Vehicle Control | MYCMI-6 (20 mg/kg) | Fold Change / Percentage Change | Reference |
| Apoptosis (TUNEL Staining) | ~5% | ~25% | ~5-fold increase | [1] |
| Proliferation (Ki67 Negative Area) | ~20% | ~60% | ~3-fold increase in non-proliferative area | [1] |
| Microvascular Density (CD31 Staining) | ~1.5% | ~0.5% | ~67% decrease | [1] |
| MYCN:MAX Interaction (isPLA) | High | Significantly Reduced | - | [1] |
Note: The values presented are estimations based on graphical data from the cited source.
Experimental Protocols
Protocol 1: In Vivo Xenograft Model of Neuroblastoma
This protocol details the establishment of a subcutaneous xenograft model using the MYCN-amplified neuroblastoma cell line SK-N-DZ and subsequent treatment with MYCMI-6.
Materials:
-
SK-N-DZ human neuroblastoma cell line
-
Athymic Nude mice (6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Phosphate Buffered Saline (PBS), sterile
-
MYCMI-6
-
Vehicle solution (e.g., DMSO, PEG300, Tween80, ddH2O)[3]
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Workflow Diagram:
Procedure:
-
Cell Culture: Culture SK-N-DZ cells in appropriate media and conditions to achieve a sufficient number of cells for injection.
-
Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution. Wash the cells with sterile PBS and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Xenograft Implantation: Anesthetize the athymic nude mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse using a 27-30 gauge needle.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
MYCMI-6 Administration:
-
Prepare a stock solution of MYCMI-6 in a suitable solvent (e.g., DMSO).
-
On the day of injection, prepare the final dosing solution. A reported formulation involves dissolving MYCMI-6 in a vehicle of PEG300, Tween80, and ddH2O.[3]
-
Administer MYCMI-6 via intraperitoneal (i.p.) injection at a dose of 20 mg/kg body weight daily.
-
The control group should receive an equivalent volume of the vehicle solution.
-
-
Treatment Duration: Continue daily injections for 1-2 weeks.[1]
-
Monitoring during Treatment: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress. Continue to measure tumor volumes 2-3 times per week.
-
Endpoint and Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., TUNEL, Ki67, CD31 staining), and another portion can be snap-frozen for molecular analysis (e.g., Western blot, qPCR).
Protocol 2: Immunohistochemical Analysis of Xenograft Tumors
Procedure:
-
Tissue Processing: Paraffin-embed the formalin-fixed tumor tissues and cut them into 4-5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using an appropriate buffer and method (e.g., heat-induced epitope retrieval).
-
Staining:
-
For Apoptosis (TUNEL Assay): Follow the manufacturer's protocol for the selected TUNEL assay kit to detect DNA fragmentation.
-
For Proliferation (Ki67 Staining): Incubate the sections with a primary antibody against Ki67, followed by an appropriate secondary antibody and detection system.
-
For Microvascular Density (CD31 Staining): Incubate the sections with a primary antibody against CD31, followed by a secondary antibody and detection system.
-
-
Counterstaining and Mounting: Counterstain the sections with a nuclear stain such as DAPI or hematoxylin. Mount the slides with a suitable mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence or bright-field microscope. Quantify the stained areas using image analysis software. The percentage of positive cells or the stained area relative to the total tissue area can be calculated.
Conclusion
MYCMI-6 has demonstrated significant anti-tumor efficacy in preclinical in vivo xenograft models, particularly in those driven by MYC overexpression. The protocols outlined in these application notes provide a framework for researchers to evaluate the in vivo effects of MYCMI-6. The provided data highlights the potential of MYCMI-6 as a therapeutic agent that can effectively inhibit tumor growth by inducing apoptosis and reducing proliferation. Further investigation in a broader range of cancer models is warranted to fully elucidate the therapeutic potential of this promising MYC inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. A new inhibitor targeting the oncoprotein MYC – implications for cancer drug development | Karolinska Institutet [news.ki.se]
- 3. selleckchem.com [selleckchem.com]
- 4. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation [ouci.dntb.gov.ua]
- 5. Action of Myc in vivo - proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Following c-Myc Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. Small molecule inhibitors targeting the c-Myc pathway are of significant interest in cancer therapy. One such inhibitor, KJ-Pyr-9, directly binds to c-Myc, disrupting its essential dimerization with MAX and subsequently inhibiting its transcriptional activity.[1][2][3] This inhibition can lead to a reduction in cell proliferation and the induction of apoptosis in MYC-dependent cancer cells.[1][4] Deregulated c-Myc expression is known to sensitize cells to various pro-apoptotic stimuli, often mediated through the release of mitochondrial cytochrome c.[5][6]
These application notes provide detailed protocols for assessing apoptosis in cancer cell lines following treatment with a c-Myc inhibitor, using the principles of KJ-Pyr-9's mechanism as a representative example. The described methods include Annexin V/Propidium Iodide (PI) staining for flow cytometry, caspase activity assays, and Western blotting for key apoptotic markers.
c-Myc Signaling and Apoptosis Induction
c-Myc exerts its pro-apoptotic effects through the intrinsic mitochondrial pathway. Inhibition of the c-Myc/MAX complex leads to a cascade of events culminating in programmed cell death. A simplified representation of this pathway is shown below.
Experimental Workflow for Apoptosis Assessment
A typical workflow for assessing apoptosis in response to c-Myc inhibitor treatment involves cell culture, treatment with the inhibitor, and subsequent analysis using various assays.
Data Presentation
Quantitative data from the apoptosis assays should be summarized for clear comparison. Below are example tables for presenting results from Annexin V/PI staining, caspase-3/7 activity assays, and densitometric analysis of Western blots.
Table 1: Flow Cytometry Analysis of Apoptosis
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| c-Myc Inhibitor (5 µM) | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| c-Myc Inhibitor (10 µM) | 50.1 ± 4.2 | 35.2 ± 3.1 | 14.7 ± 2.5 |
| Staurosporine (1 µM) | 10.3 ± 1.5 | 60.7 ± 5.8 | 29.0 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 15,234 ± 1,102 | 1.0 |
| c-Myc Inhibitor (5 µM) | 48,789 ± 3,567 | 3.2 |
| c-Myc Inhibitor (10 µM) | 95,976 ± 7,890 | 6.3 |
| Staurosporine (1 µM) | 150,456 ± 12,345 | 9.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Densitometric Analysis of Apoptosis-Related Proteins
| Treatment Group | Cleaved PARP / Total PARP Ratio | Bcl-2 / β-actin Ratio | Bax / β-actin Ratio |
| Vehicle Control | 0.12 ± 0.03 | 0.95 ± 0.08 | 0.25 ± 0.04 |
| c-Myc Inhibitor (5 µM) | 0.45 ± 0.06 | 0.62 ± 0.05 | 0.58 ± 0.07 |
| c-Myc Inhibitor (10 µM) | 0.89 ± 0.11 | 0.31 ± 0.04 | 0.91 ± 0.10 |
Data are presented as mean ± standard deviation of relative band intensities normalized to the loading control from three independent experiments.
Experimental Protocols
Cell Lines and Culture
For studying c-Myc inhibition, cell lines with known MYC dependency are recommended. Examples include Burkitt lymphoma cell lines (e.g., Ramos, Daudi), NCI-H460 (lung cancer), MDA-MB-231 (breast cancer), and the P493-6 human B-cell line with regulatable MYC expression.[1][2] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the c-Myc inhibitor or vehicle control for the desired time. Include a positive control for apoptosis (e.g., staurosporine treatment).
-
Harvest both adherent and suspension cells. For adherent cells, gently detach using a non-enzymatic cell dissociation solution to maintain membrane integrity.[9]
-
Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes and resuspending the pellet.[7][9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of fluorochrome-conjugated Annexin V to each tube.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution to each tube immediately before analysis. Do not wash cells after PI addition.[7][9]
-
Analyze the samples by flow cytometry within one hour.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of the key executioner caspases, Caspase-3 and Caspase-7.[11][12][13][14]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent or colorimetric assay kit
-
White-walled 96-well plates (for luminescence) or clear 96-well plates (for colorimetric)
-
Cell lysis buffer (if not included in the kit)
-
Plate-reading luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Treat cells with the c-Myc inhibitor, vehicle control, and a positive control for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer.
Protocol 3: Western Blotting for Apoptotic Markers
This protocol is used to detect changes in the expression and cleavage of key apoptosis-related proteins.[15][16]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the c-Myc inhibitor as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control. An increase in the cleaved PARP fragment and a shift in the Bax/Bcl-2 ratio are indicative of apoptosis.[15][17][18]
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. kumc.edu [kumc.edu]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. assaygenie.com [assaygenie.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Utilizing MYCMI-6 in Studies of MYC-Dependent Cancers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of proto-oncogenes, including c-MYC, N-MYC, and L-MYC, are critical drivers in a majority of human cancers. These transcription factors form heterodimers with MAX (MYC-associated factor X), bind to E-box DNA sequences, and regulate the expression of a vast array of genes involved in cell proliferation, growth, metabolism, and apoptosis.[1] The aberrant expression of MYC is a hallmark of many aggressive tumors, making it a highly sought-after therapeutic target. However, the "undruggable" nature of MYC, due to its lack of a defined enzymatic pocket, has posed a significant challenge for drug development.[2][3]
MYCMI-6 is a small molecule inhibitor that directly targets the MYC:MAX protein-protein interaction.[4][5] By binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, MYCMI-6 effectively prevents its dimerization with MAX, thereby inhibiting MYC-driven transcription.[1] This targeted disruption leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in MYC-dependent cancer models.[2][6] These application notes provide a comprehensive overview of MYCMI-6, including its mechanism of action, quantitative efficacy data, and detailed protocols for its utilization in cancer research.
Mechanism of Action
MYCMI-6 functions as a direct inhibitor of the MYC:MAX heterodimerization, a crucial step for MYC's oncogenic activity. The MYC:MAX complex is responsible for binding to E-box sequences in the promoter regions of target genes, thereby activating their transcription.[1] MYCMI-6 selectively binds to the bHLHZip domain of MYC with a dissociation constant (Kd) of 1.6 μM, physically obstructing its interaction with MAX.[1] This inhibitory action blocks the transcriptional activation of MYC target genes, leading to a cascade of anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on MYC for their survival and growth.[4]
Quantitative Data Presentation
The efficacy of MYCMI-6 has been evaluated across a range of MYC-dependent cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | |||
| MYC bHLHZip Domain | 1.6 μM | Surface Plasmon Resonance (SPR) | [1] |
| Inhibition of MYC:MAX Interaction | |||
| IC50 (in situ PLA) | < 1.5 μM | Proximity Ligation Assay | |
| IC50 (heterodimer formation) | 3.8 μM | Not specified | [1] |
| In Vitro Efficacy (GI50/IC50) | |||
| MYC-dependent tumor cells (general) | < 0.5 μM | Cell viability/growth assay | [1] |
| Burkitt's lymphoma (Mutu, Daudi, ST486) | ~0.5 μM | Growth inhibition assay | |
| MYCN-amplified neuroblastoma | < 0.4 μM | Anchorage-independent growth assay | [1] |
| Breast cancer cell lines | 0.3 μM to >10 μM | MTT assay | [2] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of MYCMI-6 are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of MYCMI-6 on the viability and proliferation of cancer cell lines.
Materials:
-
MYC-dependent cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MYCMI-6 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of MYCMI-6 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted MYCMI-6 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of MYCMI-6 to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by MYCMI-6.
Materials:
-
Cancer cell lines treated with MYCMI-6
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the desired concentrations of MYCMI-6 for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of MYCMI-6's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
MYC-dependent cancer cell line (e.g., SK-N-DZ for MYCN-amplified neuroblastoma)
-
Matrigel (optional, to improve tumor take rate)
-
MYCMI-6
-
Vehicle solution (e.g., corn oil or a solution with DMSO, PEG300, and Tween80)
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for tumor excision
-
Reagents for tissue fixation and analysis (e.g., formalin, antibodies for IHC)
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the MYCMI-6 formulation. For in vivo studies, MYCMI-6 has been administered at 20 mg/kg body weight via intraperitoneal (i.p.) injection daily.[6]
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 1-2 weeks) or until tumors in the control group reach the maximum allowed size.[6]
-
Euthanize the mice and carefully excise the tumors.
-
-
Tumor Analysis:
-
Fix a portion of the tumor in formalin for immunohistochemical analysis (e.g., TUNEL for apoptosis, Ki67 for proliferation, CD31 for microvessel density).
-
Another portion can be snap-frozen for protein or RNA analysis, such as in situ Proximity Ligation Assay (isPLA) to assess MYC:MAX interaction.[6]
-
Conclusion
MYCMI-6 represents a promising pharmacological tool for the investigation of MYC-driven cancers. Its specific mechanism of action in disrupting the MYC:MAX interaction provides a direct means to study the consequences of MYC inhibition in various cancer models. The protocols outlined in these application notes offer a framework for researchers to effectively utilize MYCMI-6 in their studies, from initial in vitro screening to in vivo efficacy evaluation. The provided quantitative data serves as a valuable reference for experimental design and interpretation of results. Further research with MYCMI-6 and similar compounds will undoubtedly advance our understanding of MYC biology and contribute to the development of novel anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. An Overview of MYC and Its Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
- 6. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing c-Myc Inhibitor 6 (MYCMI-6) Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the c-Myc inhibitor, MYCMI-6, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MYCMI-6?
A1: MYCMI-6 is a potent and selective small molecule inhibitor that directly targets the protein-protein interaction between c-Myc and its obligate binding partner, MAX.[1][2] By binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of c-Myc, MYCMI-6 prevents the formation of the c-Myc/MAX heterodimer.[1][2] This heterodimer is essential for binding to E-box DNA sequences and activating the transcription of c-Myc target genes that regulate cell proliferation, growth, and metabolism.[2] Consequently, inhibition of the c-Myc/MAX interaction by MYCMI-6 leads to a blockade of c-Myc-driven transcription, resulting in decreased tumor cell growth and induction of apoptosis.[1][2]
Q2: What is the recommended starting concentration range for MYCMI-6 in cell culture?
A2: Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values for MYCMI-6 are typically in the sub-micromolar to low micromolar range for sensitive cancer cell lines.[3][4][5] However, the optimal concentration is highly dependent on the specific cell line being used.
Q3: How should I prepare and store MYCMI-6 stock solutions?
A3: MYCMI-6 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1] For long-term storage, it is recommended to store the powdered compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For working solutions, further dilutions should be made in your cell culture medium immediately before use.
Q4: How does the level of c-Myc expression in a cell line affect its sensitivity to MYCMI-6?
A4: There is a significant correlation between the level of c-Myc protein expression and the cellular response to MYCMI-6.[4][6] Cell lines with higher levels of c-Myc expression tend to be more sensitive to the growth-inhibitory effects of the compound.[4][6] Therefore, it is advisable to characterize the basal c-Myc expression levels in your cell lines of interest to better predict their potential responsiveness to MYCMI-6.
Q5: What are the expected cellular effects of MYCMI-6 treatment?
A5: Treatment with MYCMI-6 is expected to inhibit cell proliferation and induce apoptosis in c-Myc-dependent cancer cells.[1][2] This can be observed as a decrease in cell viability, a reduction in colony formation, and an increase in markers of programmed cell death.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of cell viability | Cell line is resistant to MYCMI-6. | Confirm the c-Myc dependency of your cell line. Cell lines with low c-Myc expression may be less sensitive.[4] Consider testing a wider range of concentrations or a longer incubation time. |
| Incorrect inhibitor concentration. | Verify the concentration of your stock solution and the accuracy of your dilutions. Prepare fresh dilutions for each experiment. | |
| Degradation of the inhibitor. | Ensure proper storage of the stock solution (aliquoted at -80°C). Avoid multiple freeze-thaw cycles. | |
| High background in cell viability assays | Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Precipitation of the inhibitor in the culture medium. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent precipitation. Observe the medium for any visible precipitates after adding the inhibitor. | |
| Difficulty in detecting disruption of MYC-MAX interaction | Inefficient cell lysis or immunoprecipitation. | Optimize your lysis buffer and immunoprecipitation protocol. Ensure sufficient protein concentration and appropriate antibody-to-lysate ratio. |
| Transient interaction. | The MYC-MAX interaction can be dynamic. Consider cross-linking agents to stabilize the complex before lysis, but be aware that this may affect antibody binding. | |
| Variability in Western blot results for c-Myc levels | Inconsistent protein loading. | Use a reliable method for protein quantification (e.g., BCA assay) and normalize to a loading control like β-actin or GAPDH. |
| Rapid c-Myc protein turnover. | c-Myc has a short half-life. Ensure consistent timing of cell harvesting and lysis after treatment. |
Quantitative Data Summary
Table 1: Reported IC50 and GI50 Values for MYCMI-6 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Value (µM) | Reference |
| Mutu | Burkitt's Lymphoma | Growth Inhibition | ~0.5 (GI50) | [2] |
| Daudi | Burkitt's Lymphoma | Growth Inhibition | ~0.5 (GI50) | [2] |
| ST486 | Burkitt's Lymphoma | Growth Inhibition | ~0.5 (GI50) | [2] |
| Multiple Neuroblastoma Cell Lines | Neuroblastoma | Growth Inhibition | <0.4 (GI50) | [2] |
| MCF7 | Breast Cancer | MYC:MAX Inhibition | <1.5 (IC50) | [2] |
| Various Breast Cancer Cell Lines | Breast Cancer | Cell Growth | 0.3 to >10 (IC50) | [3] |
| HL-60 | Promyelocytic Leukemia | Cell Viability | <0.1 (IC50) | [7] |
Experimental Protocols
Protocol 1: Determining Dose-Response and IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of MYCMI-6 on a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
MYCMI-6 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will result in 70-80% confluency at the end of the experiment.
-
For suspension cells, seed at a density of approximately 1 x 10^5 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for blank measurements.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of MYCMI-6 in complete culture medium. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest MYCMI-6 concentration).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared MYCMI-6 dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the MYCMI-6 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of c-Myc Expression
This protocol describes how to assess the levels of c-Myc protein in cells treated with MYCMI-6.
Materials:
-
Cells treated with MYCMI-6 and a vehicle control
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in c-Myc expression.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Verify Disruption of MYC-MAX Interaction
This protocol is for confirming that MYCMI-6 disrupts the interaction between c-Myc and MAX in cells.
Materials:
-
Cells treated with MYCMI-6 and a vehicle control
-
Co-IP lysis buffer (non-denaturing) with protease inhibitors
-
Antibody against MAX (for immunoprecipitation)
-
Antibody against c-Myc (for Western blotting)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Lyse the treated cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-MAX antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 2.
-
Probe the membrane with the anti-c-Myc antibody to detect if c-Myc was co-immunoprecipitated with MAX. A decrease in the c-Myc band in the MYCMI-6 treated sample compared to the control indicates disruption of the interaction.
-
Visualizations
Caption: c-Myc signaling pathway and the inhibitory action of MYCMI-6.
Caption: Experimental workflow for optimizing MYCMI-6 concentration.
Caption: Troubleshooting decision tree for MYCMI-6 experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
overcoming resistance to MYCMI-6 in cancer cells
Welcome to the technical support center for MYCMI-6, a potent inhibitor of the MYC:MAX protein interaction. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing MYCMI-6 in their cancer cell experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MYCMI-6?
A1: MYCMI-6 is a small molecule inhibitor that selectively targets the basic helix-loop-helix leucine zipper (bHLHZip) domain of the MYC oncoprotein.[1][2][3] This binding event prevents the heterodimerization of MYC with its obligate partner, MAX.[1][2][3] The MYC:MAX heterodimer is essential for binding to E-box DNA sequences and driving the transcription of a multitude of genes involved in cell proliferation, growth, and metabolism.[3][4] By disrupting the MYC:MAX interaction, MYCMI-6 effectively blocks MYC-driven transcription, leading to an inhibition of tumor cell growth and induction of apoptosis.[1][2][3][5]
Q2: What is the recommended solvent and storage condition for MYCMI-6?
A2: For in vitro experiments, MYCMI-6 can be dissolved in fresh DMSO.[1] For in vivo studies, a stock solution in DMSO can be further diluted in carriers like corn oil or a mixture of PEG300, Tween80, and ddH2O, but the mixed solution should be used immediately.[1] For long-term storage, the stock solution should be kept at -80°C for up to one year or at -20°C for up to six months.[2]
Q3: What are the typical IC50 or GI50 values for MYCMI-6 in cancer cell lines?
A3: The potency of MYCMI-6 varies across different cancer cell lines and is often correlated with the level of MYC expression.[6][7][8] Generally, cell lines with high MYC or MYCN expression are more sensitive. For instance, in MYCN-amplified neuroblastoma and Burkitt's lymphoma cells, GI50 values can be as low as 0.5 µM.[6] In breast cancer cell lines, IC50 values have been reported to range from 0.3 µM to over 10 µM.[9]
Troubleshooting Guides
Issue 1: Sub-optimal or no inhibition of cell proliferation observed.
Q1.1: How can I confirm that MYCMI-6 is active and targeting MYC:MAX in my cells?
A1.1: To verify the on-target activity of MYCMI-6, you can perform a Co-Immunoprecipitation (Co-IP) assay to assess the disruption of the MYC:MAX interaction. A successful experiment will show a decrease in the amount of MAX that co-immunoprecipitates with MYC in MYCMI-6 treated cells compared to vehicle-treated controls. Additionally, you can perform a Western blot to analyze the expression levels of well-established MYC downstream target genes. A decrease in the protein levels of these targets would indicate successful inhibition of MYC transcriptional activity.
Q1.2: My cell line has high MYC expression, but shows resistance to MYCMI-6. What are the potential reasons?
A1.2: While MYC expression is a key determinant of sensitivity, other factors can contribute to resistance. Potential mechanisms include:
-
Drug Efflux: Overexpression of multidrug resistance pumps can lead to the rapid extrusion of MYCMI-6 from the cell, preventing it from reaching its target.
-
Alterations in Downstream Pathways: Mutations or amplifications in genes downstream of MYC that promote cell survival and proliferation can bypass the need for MYC activity. For example, alterations in the PI3K/AKT/mTOR pathway can promote MYC protein stability and translation.[5][10]
-
MAX-independent functions of MYC: MYC may have functions that do not require dimerization with MAX, which would not be affected by MYCMI-6.[11]
-
RB1 Deficiency: Loss of the retinoblastoma protein (RB1) can confer resistance to therapies targeting cell cycle progression, a key function of MYC. Recent studies have shown that MYC amplification can lead to RB1 degradation, suggesting a potential intrinsic resistance mechanism.[12][13]
Issue 2: Difficulty in interpreting apoptosis assay results.
Q2.1: I am not observing a significant increase in apoptosis after MYCMI-6 treatment. What should I check?
A2.1: The induction of apoptosis by MYCMI-6 can be cell-line dependent and time-dependent.[9] Consider the following:
-
Time Course: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for inducing apoptosis in your specific cell line.
-
Dosage: Ensure you are using a concentration of MYCMI-6 that is at or above the IC50 for cell growth inhibition.
-
Assay Method: Use multiple methods to assess apoptosis, such as Annexin V/Propidium Iodide staining by flow cytometry and a TUNEL assay to detect DNA fragmentation.[6][14]
-
Cell Cycle Arrest: MYC inhibition can also lead to cell cycle arrest. Analyze the cell cycle distribution of your treated cells to see if there is an accumulation in a specific phase (e.g., G1).
Issue 3: Inconsistent results in in vivo experiments.
Q3.1: My in vivo xenograft model is not responding to MYCMI-6 treatment as expected. What are some potential issues?
A3.1: In vivo experiments introduce additional complexities. Consider these factors:
-
Pharmacokinetics: The bioavailability and stability of MYCMI-6 in your animal model might be a limiting factor. Ensure proper formulation and administration route as recommended.[1]
-
Tumor Microenvironment: The tumor microenvironment can influence drug efficacy.
-
Dosage and Schedule: The reported effective dose in a MYCN-amplified neuroblastoma xenograft model was 20 mg/kg administered intraperitoneally daily.[2][6] You may need to optimize the dosing regimen for your specific tumor model.
-
Target Engagement: If possible, analyze tumor tissue from treated animals to confirm target engagement by measuring the disruption of the MYC:MAX interaction or the downregulation of MYC target genes.[6]
Data Summary
Table 1: In Vitro Efficacy of MYCMI-6 in Various Cancer Cell Lines
| Cell Line Type | Specific Cell Lines | Key Feature | Reported IC50 / GI50 | Reference |
| Neuroblastoma | IMR-32, Kelly, SK-N-DZ | MYCN-amplified | < 0.5 µM | [2] |
| Burkitt's Lymphoma | Mutu, Daudi, ST486 | MYC translocation | ~0.5 µM | [2] |
| Breast Cancer | Panel of 14 cell lines | Varied molecular subtypes | 0.3 µM to >10 µM | [9][15] |
Table 2: Combination Therapy with MYCMI-6
| Combination Agent | Cancer Type | Effect | Reference |
| Doxorubicin | Breast Cancer | Synergistic | [16] |
| Docetaxel | Breast Cancer | Synergistic | [16] |
| CDK4/6 inhibitors | Bladder, Prostate, Breast Cancer | Potentially synergistic in MYC-amplified resistant tumors | [12][13] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of MYCMI-6 (e.g., 0.1 to 20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot for MYC and Downstream Targets
-
Cell Lysis: Treat cells with MYCMI-6 or vehicle for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYC, a downstream target (e.g., CDK4, LDHA), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Co-Immunoprecipitation (Co-IP) for MYC:MAX Interaction
-
Cell Lysis: Lyse MYCMI-6 or vehicle-treated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MYC antibody overnight at 4°C with gentle rotation. Then, add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both MYC and MAX. A decrease in the MAX signal in the MYCMI-6 treated sample indicates disruption of the interaction.
Visualizations
Caption: MYC signaling pathway and the inhibitory action of MYCMI-6.
Caption: Troubleshooting workflow for sub-optimal MYCMI-6 efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Strategies to target the cancer driver MYC in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYCMI-6 | Apoptosis | c-Myc | TargetMol [targetmol.com]
- 9. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Strategies to target the cancer driver MYC in tumor cells [frontiersin.org]
- 11. Mission Possible: Advances in MYC Therapeutic Targeting in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Lack of Response to c-Myc Inhibitor 6 (MYCMI-6) Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of response to c-Myc inhibitor 6 (MYCMI-6) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MYCMI-6?
A1: MYCMI-6 is a potent and selective small molecule inhibitor that directly targets the interaction between the c-Myc and MAX proteins. c-Myc requires heterodimerization with MAX to bind to E-box DNA sequences and activate the transcription of its target genes, which are involved in cell proliferation, growth, and metabolism. By binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of c-Myc, MYCMI-6 prevents the formation of the functional c-Myc:MAX heterodimer, thereby blocking its transcriptional activity.[1][2][3][4] This inhibition of c-Myc function can lead to decreased tumor cell growth and the induction of apoptosis.[2][5]
Q2: My cells are not responding to MYCMI-6 treatment. What are the potential reasons?
A2: A lack of response to MYCMI-6 can stem from several factors, ranging from experimental variables to inherent biological resistance of the cell line. Key considerations include:
-
Low c-Myc Expression: The efficacy of MYCMI-6 is correlated with the level of c-Myc protein expression. Cells with low or undetectable levels of c-Myc may not be dependent on this pathway for survival and proliferation, and thus will not respond to its inhibition.[6][7]
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Inhibitor Inactivity: The compound may have degraded due to improper storage or handling, or there could be issues with its solubility in the cell culture media.
-
Cellular Efflux: The cells may be actively pumping the inhibitor out through efflux pumps like P-glycoprotein (P-gp), preventing it from reaching its intracellular target.[8][9][10][11]
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Compensatory Signaling Pathways: Cells can develop resistance by upregulating alternative survival pathways that bypass the need for c-Myc signaling.
-
Alternative Splicing of c-Myc: The expression of c-Myc splice variants that are not effectively targeted by the inhibitor could contribute to resistance.[12][13][14][15]
-
Suboptimal Experimental Conditions: The concentration of the inhibitor, treatment duration, or the confluency of the cells may not be optimal for observing a response.
Q3: How can I confirm that my MYCMI-6 compound is active?
A3: To ensure your inhibitor is active, it is crucial to handle and store it correctly. MYCMI-6 powder should be stored at -20°C for long-term stability (up to 3 years).[16] Stock solutions in DMSO can be stored at -80°C for up to a year.[16] Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the inhibitor is fully dissolved. For in vitro experiments, fresh DMSO should be used as moisture can reduce solubility.[16]
Troubleshooting Guide
If you are observing a lack of response to MYCMI-6, follow these troubleshooting steps:
Step 1: Verify Experimental Setup and Compound Integrity
-
Question: Are my experimental conditions optimal?
-
Answer:
-
Inhibitor Concentration and Purity: Confirm the concentration and purity of your MYCMI-6 stock. If possible, test a fresh batch of the inhibitor.
-
Solubility: Ensure complete dissolution of MYCMI-6 in your culture medium. Precipitation of the compound will lead to a lower effective concentration. According to the manufacturer, moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[16]
-
Cell Culture Conditions: Maintain consistent cell densities and passage numbers for your experiments, as these can influence cellular responses.
-
Step 2: Characterize Your Cell Line
-
Question: Is my cell line a suitable model for MYCMI-6 treatment?
-
Answer:
-
Confirm c-Myc Expression: The response to MYCMI-6 is significantly correlated with c-Myc protein levels.[6][7] Perform a Western blot to determine the endogenous c-Myc protein levels in your cell line. Compare your cell line to positive control cell lines known to be sensitive to MYCMI-6 (e.g., some breast cancer and neuroblastoma cell lines).[5][17]
-
Assess MAX Expression: c-Myc requires its partner MAX to function. Verify the expression of MAX in your cell line via Western blot. Low levels of MAX could render cells less dependent on the c-Myc:MAX interaction.
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Consider Drug Efflux Pumps: If your cells are known to express high levels of efflux pumps like P-glycoprotein, this could be a mechanism of resistance.[8][9][10][11] You can test for this by co-treating with a known P-gp inhibitor.
-
Step 3: Confirm Target Engagement and Downstream Effects
-
Question: Is MYCMI-6 reaching its target and inhibiting c-Myc function in my cells?
-
Answer:
-
Co-immunoprecipitation (Co-IP): To directly assess the disruption of the c-Myc:MAX interaction, perform a Co-IP experiment. In untreated cells, immunoprecipitating c-Myc should pull down MAX. In MYCMI-6 treated cells, this interaction should be reduced.
-
Analyze Downstream Target Gene Expression: Inhibition of c-Myc should lead to a decrease in the expression of its target genes. Perform qRT-PCR or Western blotting for well-established c-Myc target genes such as those involved in cell cycle progression (e.g., Cyclin D2, CDK4) or metabolism.[6]
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Cell Cycle Analysis: c-Myc is a key driver of cell cycle progression.[18] Treatment with MYCMI-6 is expected to cause cell cycle arrest, typically in the G1 phase. This can be assessed by flow cytometry after propidium iodide staining.
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Apoptosis Assay: Inhibition of c-Myc can induce apoptosis in dependent cells.[5] You can measure apoptosis using techniques like Annexin V/PI staining followed by flow cytometry or by Western blotting for cleaved caspase-3 and PARP.
-
Data Presentation
Table 1: IC50 and GI50 Values of MYCMI-6 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / GI50 (µM) | Reference |
| Various Breast Cancer Lines | Breast Cancer | MTT | Growth Inhibition | 0.3 to >10 | [5] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | Not Specified | Growth Inhibition | <0.4 | [2] |
| Burkitt's Lymphoma (Mutu, Daudi, ST486) | Burkitt's Lymphoma | Not Specified | Growth Inhibition | ~0.5 | [1] |
| MCF7 | Breast Cancer | isPLA | MYC:MAX Interaction | <1.5 | [2] |
| General MYC-dependent tumor cells | Various | Not Specified | Growth Inhibition | <0.5 | [2] |
Experimental Protocols
1. Western Blot for c-Myc Expression
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Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris gel.
-
Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
2. Co-Immunoprecipitation (Co-IP) for c-Myc:MAX Interaction
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
-
Pre-clearing: Pre-clear the lysate with protein A/G beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against c-Myc or MAX overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both c-Myc and MAX.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with MYCMI-6 at the desired concentrations for the appropriate duration.
-
Harvesting: Harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: c-Myc signaling pathway and the point of inhibition by MYCMI-6.
Caption: A logical workflow for troubleshooting the lack of response to MYCMI-6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation [ouci.dntb.gov.ua]
- 4. A new inhibitor targeting the oncoprotein MYC – implications for cancer drug development | Karolinska Institutet [news.ki.se]
- 5. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 9. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD33 expression and P-glycoprotein–mediated drug efflux inversely correlate and predict clinical outcome in patients with acute myeloid leukemia treated with gemtuzumab ozogamicin monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-glycoprotein-mediated drug efflux is a resistance mechanism of chronic myelogenous leukemia cells to treatment with imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An essential role of alternative splicing of c-myc suppressor FUSE-binding protein-interacting repressor in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Pathway-guided analysis identifies Myc-dependent alternative pre-mRNA splicing in aggressive prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility and stability of MYCMI-6 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility and stability of MYCMI-6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is MYCMI-6 and what is its mechanism of action?
A1: MYCMI-6 is a potent and selective small molecule inhibitor of the protein-protein interaction between MYC and MAX.[1][2][3][4][5][6] The MYC family of oncoproteins are transcription factors that play a crucial role in cell proliferation, growth, and apoptosis.[2][6][7] For its activity, MYC must form a heterodimer with MAX (MYC-Associated Factor X).[2][6] MYCMI-6 selectively binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, preventing its dimerization with MAX.[1][3][4][6][8] This inhibition blocks MYC-driven transcription of target genes, leading to decreased tumor cell growth and induction of apoptosis in MYC-dependent cancer cells.[1][2][6][9]
MYC:MAX Signaling Pathway Inhibition by MYCMI-6
Caption: MYCMI-6 inhibits the formation of the MYC:MAX heterodimer, thereby blocking downstream signaling.
Q2: What are the general solubility properties of MYCMI-6?
A2: MYCMI-6 is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][5] For experimental use, it is crucial to prepare a stock solution in high-quality, anhydrous DMSO and store it properly to maintain its stability.[1]
Q3: How should I store MYCMI-6 powder and stock solutions?
A3: Proper storage is critical for maintaining the stability of MYCMI-6.
-
Stock Solutions in DMSO: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 6 months.[1][3]
Troubleshooting Guide
Problem 1: MYCMI-6 precipitates out of solution during my in vitro experiment.
This is a common issue due to the low aqueous solubility of MYCMI-6. Here are several strategies to address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. However, a sufficient amount of DMSO is necessary to keep MYCMI-6 in solution.
-
Use of Pluronic F-68: This non-ionic surfactant can help to increase the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01-0.1% can be tested.
-
Serum in Media: The presence of serum, such as fetal bovine serum (FBS), can aid in stabilizing small molecules in cell culture media through protein binding.[10][11] If your experimental conditions allow, ensure serum is present when adding MYCMI-6.
-
Freshly Prepared Dilutions: Always prepare fresh dilutions of MYCMI-6 from your DMSO stock solution immediately before adding to your experimental setup. Do not store diluted aqueous solutions.[1]
Experimental Workflow for In Vitro Solubilization
Caption: A stepwise workflow for preparing MYCMI-6 working solutions for in vitro experiments.
Problem 2: I am observing inconsistent results or a loss of MYCMI-6 activity over time in my experiments.
This could be due to the degradation of MYCMI-6. Here are some troubleshooting steps:
-
Protect from Light: Store stock solutions in amber vials or tubes to protect them from light, which can cause photodegradation of some compounds.
-
pH of the Medium: While not specifically documented for MYCMI-6, the stability of small molecules can be pH-dependent. Ensure your culture medium is properly buffered and at the correct physiological pH.
-
Avoid Repeated Freeze-Thaw Cycles: As recommended, aliquot your stock solution to prevent degradation that can occur with repeated temperature changes.[1]
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds like MYCMI-6.[1] Use fresh, anhydrous DMSO for preparing your stock solutions.
Experimental Protocols
Protocol 1: Preparation of MYCMI-6 for In Vitro Cell-Based Assays
This protocol provides a method for preparing a working solution of MYCMI-6 for use in cell culture experiments.
-
Prepare Stock Solution:
-
Allow the MYCMI-6 powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution in anhydrous DMSO. For example, add 267.8 µL of DMSO to 1 mg of MYCMI-6 (MW: 373.41 g/mol ).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare Working Solution:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in your complete cell culture medium (containing serum, if applicable) to achieve the desired final concentrations.
-
For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in culture medium.
-
Vortex or mix well between each dilution step.
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: Formulation of MYCMI-6 for In Vivo Animal Studies
This protocol is based on a common formulation for administering hydrophobic compounds to animals.
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% sterile water or saline
-
-
-
MYCMI-6 Formulation:
-
Dissolve the required amount of MYCMI-6 powder in DMSO first.
-
Add PEG300 to the DMSO/MYCMI-6 solution and mix until clear.
-
Add Tween 80 and mix thoroughly.
-
Finally, add the sterile water or saline to reach the final volume and mix until a clear solution is formed.
-
This formulation should be prepared fresh before each administration and used immediately.[1]
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 373.41 g/mol | [1][3][4][5] |
| Solubility in DMSO | ≥ 2.4 mg/mL (6.43 mM) | [3] |
| Solubility in Water | Insoluble | [1][5] |
| Solubility in Ethanol | Insoluble | [1][5] |
| Binding Affinity (Kd) to MYC | 1.6 µM | [1][2][3][6][8] |
| IC50 for MYC:MAX Inhibition | < 1.5 µM to 3.8 µM | [2][3][6] |
| GI50 in MYC-dependent cells | < 0.5 µM | [1][2][3][5][6][12] |
Logical Troubleshooting Flowchart
Caption: A flowchart to guide troubleshooting for common issues encountered with MYCMI-6.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation [ouci.dntb.gov.ua]
- 9. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Providing Stability In Vivo, In Vitro, and In Culture | The Scientist [the-scientist.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
interpreting variable results in c-Myc inhibitor 6 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the c-Myc inhibitor, MYCMI-6. The information is tailored for scientists and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MYCMI-6?
A1: MYCMI-6 is a potent and selective small molecule inhibitor that directly targets the interaction between the c-Myc and MAX proteins. c-Myc requires heterodimerization with MAX to bind to E-box DNA sequences and regulate the transcription of its target genes. By binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of c-Myc, MYCMI-6 prevents the formation of the functional c-Myc:MAX heterodimer, thereby inhibiting c-Myc's transcriptional activity.[1][2][3] This leads to a reduction in the expression of c-Myc target genes involved in cell proliferation, growth, and metabolism, ultimately inducing apoptosis in c-Myc-dependent cancer cells.[1][4][5][6]
Q2: What is the recommended solvent and storage for MYCMI-6?
A2: MYCMI-6 is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[7]
Q3: What are the expected effects of MYCMI-6 on cancer cells?
A3: In c-Myc-driven cancer cells, MYCMI-6 treatment is expected to:
-
Inhibit cell proliferation and viability: This is a primary effect due to the downregulation of genes essential for cell cycle progression.[4][5]
-
Induce apoptosis: By inhibiting c-Myc's pro-survival functions, MYCMI-6 can trigger programmed cell death.[4][6]
-
Modulate the expression of c-Myc target genes: A hallmark of effective c-Myc inhibition is the decreased transcription and protein expression of its downstream targets.
Q4: Does MYCMI-6 affect c-Myc protein levels?
A4: The primary mechanism of MYCMI-6 is the disruption of the c-Myc:MAX interaction, not the direct degradation of the c-Myc protein.[5] However, some studies have observed a decrease in c-Myc protein levels following treatment with c-Myc inhibitors. This could be an indirect effect resulting from the disruption of autoregulatory loops or altered protein stability. It is recommended to assess both the disruption of c-Myc:MAX interaction (e.g., via co-immunoprecipitation) and the levels of c-Myc and its target proteins by Western blot.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
One of the most common challenges is observing inconsistent half-maximal inhibitory concentration (IC50) values between experiments. This variability can arise from several factors.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Cell Seeding Density | The density at which cells are plated can significantly impact their proliferation rate and drug sensitivity.[8][9][10][11] Higher densities can lead to increased resistance. | Optimize and maintain a consistent cell seeding density for all experiments. Determine the optimal density for your cell line where they are in the logarithmic growth phase during the treatment period. |
| Cell Confluency | As cells become more confluent, their growth rate slows down, which can affect their response to anti-proliferative agents. | Avoid letting cells become over-confluent before or during the experiment. Plate cells at a density that prevents them from reaching high confluency by the end of the assay. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Variations in serum batches can also contribute to variability. | Use a consistent and high-quality source of FBS. Consider reducing the serum concentration during the treatment period if it does not compromise cell viability. Always test a new batch of FBS for its effect on your assay. |
| Inhibitor Stability | The stability of MYCMI-6 in cell culture medium over the course of the experiment can affect its potency. | Prepare fresh dilutions of MYCMI-6 from a frozen stock for each experiment. Minimize the exposure of the inhibitor to light and elevated temperatures. For longer incubation times, consider replenishing the medium with fresh inhibitor.[7] |
| Cell Line Heterogeneity | Continuous passaging of cell lines can lead to genetic drift and changes in their characteristics, including c-Myc expression levels and drug sensitivity. | Use low-passage number cells for your experiments. Regularly perform cell line authentication to ensure the identity and purity of your cell lines. |
| Assay Duration | The length of exposure to the inhibitor will influence the observed IC50 value.[12] | Standardize the incubation time for your cell viability assays. A 72-hour incubation is common, but this may need to be optimized for your specific cell line and research question. |
Issue 2: No or Weak Effect of MYCMI-6
In some cases, researchers may observe a minimal response to MYCMI-6 treatment, even at high concentrations.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Low c-Myc Dependence | The cell line being used may not be driven by c-Myc signaling for its proliferation and survival. | Verify the expression and activity of c-Myc in your cell line using Western blot and qPCR for c-Myc and its target genes. Select cell lines known to have high c-Myc expression or dependency (e.g., Burkitt's lymphoma, some neuroblastomas).[3] |
| Inhibitor Inactivity | The MYCMI-6 compound may have degraded due to improper storage or handling. | Purchase the inhibitor from a reputable supplier. Follow the recommended storage and handling instructions.[7] Test the activity of a new batch of inhibitor on a sensitive positive control cell line. |
| Incorrect Assay Readout | The chosen cell viability assay may not be optimal for detecting the effects of MYCMI-6. For example, assays that measure metabolic activity (like MTT) might be confounded by changes in cellular metabolism induced by c-Myc inhibition. | Consider using a cell counting-based method (e.g., trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation) in addition to metabolic assays. |
| Drug Efflux | Some cancer cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell. | Check the expression of common drug resistance transporters in your cell line. If high, you may need to use a higher concentration of the inhibitor or co-treat with an efflux pump inhibitor as a control experiment. |
Data Presentation
Table 1: Reported IC50 and GI50 Values for MYCMI-6 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) | Reference |
| Burkitt's Lymphoma (Mutu, Daudi, ST486) | Hematological | Not Specified | ~0.5 (GI50) | [2] |
| Neuroblastoma (MYCN-amplified) | Neuronal | Anchorage-independent growth | <0.4 (GI50) | [1] |
| Breast Cancer Cell Lines | Breast | MTT Assay | 0.3 to >10 (IC50) | [4] |
| Various Cancer Cell Lines | Various | Not Specified | <0.5 (IC50) | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of MYCMI-6 on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MYCMI-6 stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of MYCMI-6 in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of MYCMI-6. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot for c-Myc and Target Proteins
This protocol outlines the steps for analyzing the protein levels of c-Myc and its downstream targets following MYCMI-6 treatment.
Materials:
-
6-well cell culture plates
-
MYCMI-6
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-NCL, anti-ODC1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with MYCMI-6 at the desired concentrations and for the appropriate duration.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: Quantitative PCR (qPCR) for c-Myc Target Genes
This protocol is for measuring changes in the mRNA expression of c-Myc target genes after MYCMI-6 treatment.
Materials:
-
6-well cell culture plates
-
MYCMI-6
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., NCL, ODC1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with MYCMI-6 as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reactions by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the change in gene expression relative to the vehicle control using the ΔΔCt method.
-
Mandatory Visualizations
Caption: Simplified c-Myc signaling pathway and the inhibitory action of MYCMI-6.
Caption: Experimental workflow for determining the IC50 of MYCMI-6 using an MTT assay.
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-density seeding of myocyte cells for cardiac tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: MYC Expression Analysis for MYCMI-6 Treatment
Welcome to the technical support center for MYCMI-6 research. This guide provides researchers, scientists, and drug development professionals with essential information on how to accurately assess MYC expression levels in preclinical models prior to treatment with MYCMI-6, a potent inhibitor of the MYC:MAX protein interaction.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess MYC expression levels before starting treatment with MYCMI-6?
A: MYCMI-6 is a small molecule inhibitor that functions by disrupting the critical interaction between the MYC oncoprotein and its binding partner, MAX.[1][2][3] This heterodimer is responsible for MYC's transcriptional activity, which drives many cancer-related processes. The therapeutic efficacy of MYCMI-6 is correlated with MYC expression levels, as tumors with high MYC expression are often "addicted" to MYC signaling for their growth and survival.[4] Therefore, assessing MYC levels helps stratify experimental models and predict their potential sensitivity to the inhibitor.
Q2: What are the principal methods for measuring MYC expression?
A: MYC expression can be evaluated at both the protein and messenger RNA (mRNA) levels.
-
Protein Level Assessment: The most common techniques are Immunohistochemistry (IHC) for tissue samples and Western Blotting for cell or tissue lysates.
-
mRNA Level Assessment: The standard methods are quantitative real-time PCR (qRT-PCR) and RNA-Sequencing (RNA-Seq) for a more comprehensive transcriptomic view.
Q3: How do I select the most appropriate method for my experiment?
A: The choice of method depends on your experimental model and the specific biological question.
-
Immunohistochemistry (IHC) is ideal for analyzing solid tumors or tissue biopsies, as it provides crucial spatial information about protein localization within the tissue architecture (e.g., nuclear vs. cytoplasmic staining) and reveals tumor heterogeneity.
-
Western Blotting is a robust method for quantifying total MYC protein levels in cell lines or homogenized tissue samples, providing a clear measure of overall expression.[5]
-
Quantitative RT-PCR (qRT-PCR) is a highly sensitive and specific method for quantifying MYC mRNA levels and is suitable for both cell lines and tissues.[6][7]
-
RNA-Sequencing (RNA-Seq) offers a global view of the transcriptome, allowing you to measure MYC mRNA levels while also identifying expression changes in MYC target genes and other signaling pathways.
It is important to note that MYC protein levels do not always directly correlate with mRNA levels due to complex post-transcriptional and post-translational regulatory mechanisms.[8] For a comprehensive assessment, a combination of protein and mRNA analysis is often recommended.
Q4: What is considered "high" MYC expression, and how should I interpret my results?
A: There is no universal threshold for "high" MYC expression. It is typically determined relative to a control.
-
For IHC , a semi-quantitative scoring system, such as an H-score, is often used. This score is calculated by multiplying the staining intensity (e.g., 0 for none, 1 for weak, 2 for moderate, 3 for strong) by the percentage of positively stained cells.[9]
-
For Western Blot and qRT-PCR , results are expressed as a fold change relative to a control, such as a non-malignant cell line, normal adjacent tissue, or cells with low/null MYC expression.[10] A significant increase (e.g., >2-fold) over the control is generally considered overexpression, but the specific cutoff for predicting MYCMI-6 sensitivity should be determined empirically or based on published literature for your specific cancer model.
Method Selection and Experimental Workflow
The following diagrams illustrate the overall workflow for assessing MYC expression and a logic tree to aid in selecting the appropriate methodology.
Data Summary: Comparison of MYC Assessment Methods
| Method | Principle | Sample Type | Advantages | Disadvantages |
| Immunohistochemistry (IHC) | Antibody-based detection of protein in tissue sections | FFPE or frozen tissue | Provides spatial context, shows protein localization, assesses heterogeneity | Semi-quantitative, can be subject to interpretation bias, requires careful optimization |
| Western Blot | Antibody-based detection of protein in lysates separated by size | Cell lines, tissue lysates | Quantitative, high specificity, widely used | No spatial information, requires relatively large sample amount, MYC protein is labile |
| qRT-PCR | Amplification and quantification of specific mRNA sequences | RNA from cells or tissue | Highly sensitive and quantitative, high throughput, requires small sample amount | Measures mRNA not protein, requires careful primer design and validation |
| RNA-Sequencing | High-throughput sequencing of all RNA transcripts | RNA from cells or tissue | Comprehensive transcriptome-wide data, identifies novel transcripts | Higher cost, complex data analysis, requires high-quality RNA |
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for MYC Protein
This protocol is a general guideline and may require optimization based on the specific antibody and tissue type used.
-
Deparaffinization and Rehydration:
-
Immerse formalin-fixed, paraffin-embedded (FFPE) slides (3-5 µm thick) in xylene (2x for 5 min each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 min each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling sections in a retrieval buffer. A common choice for MYC is Tris-EDTA buffer (pH 9.0).[9]
-
Use a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool slides to room temperature.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Detection:
-
Wash slides 3x in wash buffer (e.g., PBST).
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit) for 1 hour at room temperature.
-
Wash slides 3x in wash buffer.
-
Apply DAB (3,3'-diaminobenzidine) substrate and monitor for color development (brown precipitate).
-
-
Counterstaining and Mounting:
-
Rinse slides in distilled water.
-
Counterstain nuclei with Mayer's hematoxylin.[9]
-
Dehydrate, clear in xylene, and mount with a permanent mounting medium.
-
Protocol 2: Western Blotting for MYC Protein
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for the labile MYC protein).
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 min at 4°C to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary anti-MYC antibody overnight at 4°C with gentle agitation.
-
-
Detection and Imaging:
-
Wash the membrane 3x for 10 min each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane 3x for 10 min each in TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[14]
-
Re-probe the membrane with an antibody for a loading control (e.g., β-Actin or GAPDH).
-
Protocol 3: Quantitative RT-PCR (qRT-PCR) for MYC mRNA
-
RNA Extraction:
-
Isolate total RNA from cells or tissue using a TRIzol-based method or a column-based kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis if necessary.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 10-20 µL final volume. A typical reaction includes: cDNA template, forward and reverse primers for MYC, and a SYBR Green or TaqMan master mix.[6]
-
Also prepare reactions for a validated housekeeping gene (e.g., GAPDH, ACTB, B2M) for normalization.
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).[15]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both MYC and the housekeeping gene in all samples.
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| IHC: No or Weak Signal | Ineffective antigen retrieval; Primary antibody concentration too low; Inactive antibody or reagents. | Optimize HIER time, temperature, and buffer pH. Perform an antibody titration to find the optimal concentration. Check expiration dates of all reagents. |
| IHC: High Background | Primary antibody concentration too high; Insufficient blocking; Inadequate washing. | Reduce primary antibody concentration. Increase blocking time or try a different blocking agent. Increase the duration and number of wash steps. |
| WB: Weak or No MYC Band | Low MYC expression in the sample; Protein degradation; Insufficient protein load. | MYC is a very labile protein; always use fresh lysates prepared with potent protease inhibitors. Increase the amount of protein loaded per lane (up to 50 µg). |
| WB: Non-specific Bands | Antibody concentration too high; Cross-reactivity of primary or secondary antibody. | Decrease the antibody concentration. Increase blocking time and TBST wash stringency. Ensure the secondary antibody is appropriate for the primary. |
| qRT-PCR: Poor Amplification | Poor RNA quality; Inefficient primers; PCR inhibitors in the sample. | Verify RNA integrity (RIN > 7). Validate primer efficiency with a standard curve (should be 90-110%). Re-purify RNA if inhibitors are suspected. |
| qRT-PCR: High Variability | Pipetting errors; Inconsistent sample quality; Poorly chosen housekeeping gene. | Use calibrated pipettes and master mixes to minimize pipetting variability. Ensure consistent RNA extraction across all samples. Validate that your housekeeping gene is stably expressed across your experimental conditions. |
MYC Signaling Pathway Overview
MYC is a transcription factor that acts as a master regulator of gene expression.[16] Its activity is controlled by various upstream signaling pathways and is dependent on its dimerization with MAX.[16][17] The MYC:MAX complex binds to E-box sequences in the promoters of target genes to regulate fundamental cellular processes.[17][18] MYCMI-6 targets the MYC:MAX interaction, thereby inhibiting this entire downstream program.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. neoplasiaresearch.com [neoplasiaresearch.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. 4.2. Immunohistochemistry for c-MYC and Staining Evaluation Score [bio-protocol.org]
- 10. Quantitative proteomic analysis of Myc oncoprotein function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nordiqc.org [nordiqc.org]
- 12. nordiqc.org [nordiqc.org]
- 13. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. mcgill.ca [mcgill.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Comparative Guide to MYCMI-6: Validating its Specificity as a MYC:MAX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MYCMI-6, a potent and selective small molecule inhibitor of the MYC:MAX protein-protein interaction, with other notable alternatives. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Performance Comparison of MYC:MAX Inhibitors
The efficacy of small molecule inhibitors targeting the MYC:MAX dimerization is a critical parameter for their therapeutic potential. The data presented below summarizes key quantitative metrics for MYCMI-6 and a selection of alternative inhibitors.
| Inhibitor | Target | IC50 | GI50 | Kd | Reference(s) |
| MYCMI-6 | MYC:MAX Interaction | <0.5 µM (in MYC-dependent tumor cells)[1] | ~0.5 µM (in neuroblastoma and Burkitt's lymphoma cells)[2][3] | 1.6 µM (for MYC bHLHZip domain)[1] | [1][4][5][6] |
| 10058-F4 | c-Myc-Max Dimerization | 4.4 µM (SKOV3 cells), 3.2 µM (Hey cells)[7] | - | - | [7][8][9][10] |
| 10074-G5 | c-Myc/Max Dimerization | 146 µM (transcriptional activity); 15.6 µM (Daudi cells), 13.5 µM (HL-60 cells)[2][11][12] | - | 2.8 µM (for c-Myc bHLHZip domain)[2][13] | [2][11][12][13][14] |
| KJ-Pyr-9 | MYC-MAX Interaction | 1-2.5 µM (in Burkitt lymphoma cell lines)[15] | - | 6.5 nM (for MYC)[15][16] | [15][16][17] |
| MYCi975 | MYC/MAX Complex | - | - | 2.5 µM (for MYC protein)[18] | [18][19][20] |
| Omomyc | MYC | 6.2-13.6 µM (NSCLC cell lines)[21] | - | 0.2-0.5 µM[3] | [3][21][22][23][24] |
Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values can vary depending on the cell line and assay conditions. Kd (dissociation constant) is a measure of binding affinity.
Experimental Protocols for Validation
The specificity of MYCMI-6 as a direct inhibitor of the MYC:MAX interaction has been validated through several key biophysical and cell-based assays.[4][5] The methodologies for these experiments are detailed below.
Split Gaussia Luciferase Complementation Assay
This assay is used to quantify protein-protein interactions within living cells.
-
Principle: The Gaussia luciferase enzyme is split into two non-functional fragments, N- and C-terminal halves. These fragments are fused to the two proteins of interest (e.g., MYC and MAX). If the proteins interact, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme that generates a measurable bioluminescent signal upon addition of its substrate, coelenterazine.
-
Protocol Outline:
-
Vector Construction: Create expression vectors where MYC is fused to one-half of the Gaussia luciferase and MAX is fused to the other half.
-
Cell Transfection: Co-transfect the expression vectors into a suitable mammalian cell line (e.g., HEK293T). A control expressing firefly luciferase can be included for normalization.[25]
-
Incubation and Lysis: After a suitable incubation period (e.g., 48 hours) to allow for protein expression and interaction, the cells are lysed.[25]
-
Luminescence Measurement: The cell lysate is transferred to a luminometer plate. The Gaussia luciferase substrate (coelenterazine) is added, and the resulting luminescence is measured immediately.[26][27][28] The firefly luciferase activity is also measured for normalization.
-
Inhibitor Treatment: To test the effect of MYCMI-6, cells are treated with the compound for a specific duration before lysis. A decrease in the reconstituted luciferase signal compared to untreated cells indicates inhibition of the MYC:MAX interaction.
-
In Situ Proximity Ligation Assay (isPLA)
isPLA allows for the visualization and quantification of protein-protein interactions within fixed cells, providing spatial information about the interaction.
-
Principle: Two primary antibodies raised in different species recognize the two proteins of interest (MYC and MAX). Secondary antibodies, each linked to a unique short DNA oligonucleotide (PLA probes), bind to the primary antibodies. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected using fluorescently labeled probes, appearing as distinct fluorescent spots.[29]
-
Protocol Outline:
-
Sample Preparation: Cells are grown on coverslips, treated with the inhibitor or vehicle, and then fixed and permeabilized.[30][31]
-
Blocking: Non-specific antibody binding sites are blocked.[30]
-
Primary Antibody Incubation: The samples are incubated with a mixture of primary antibodies against MYC and MAX.[30][32]
-
PLA Probe Incubation: The PLA probes (secondary antibodies with attached oligonucleotides) are added and incubated.[32]
-
Ligation: A ligation solution containing ligase is added to join the oligonucleotides of probes that are in close proximity.[29]
-
Amplification: An amplification solution containing polymerase and fluorescently labeled nucleotides is added to generate a detectable signal.[29]
-
Imaging and Analysis: The fluorescent spots are visualized using a fluorescence microscope and quantified using image analysis software. A reduction in the number of spots per cell in MYCMI-6-treated samples compared to controls indicates inhibition of the MYC:MAX interaction.[5]
-
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between molecules in solution.
-
Principle: The movement of a fluorescently labeled molecule in a microscopic temperature gradient (thermophoresis) is dependent on its size, charge, and hydration shell. When a ligand binds to the fluorescently labeled molecule, these properties change, leading to a change in its thermophoretic movement. This change is used to determine the binding affinity (Kd).[33][34][35]
-
Protocol Outline:
-
Protein Labeling: One of the binding partners (e.g., MAX) is fluorescently labeled.
-
Serial Dilution: The unlabeled binding partner (e.g., MYC) is serially diluted.
-
Incubation: The labeled protein is mixed with the different concentrations of the unlabeled protein and the inhibitor (MYCMI-6) or vehicle.
-
Capillary Loading: The mixtures are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a temperature gradient, and the fluorescence is monitored.
-
Data Analysis: The change in fluorescence is plotted against the concentration of the unlabeled partner to generate a binding curve, from which the Kd can be calculated. A shift in the binding curve in the presence of MYCMI-6 indicates its interference with the MYC:MAX interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[36]
-
Principle: One molecule (ligand) is immobilized on a sensor chip. A solution containing the other molecule (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants, and the binding affinity (Kd).
-
Protocol Outline:
-
Ligand Immobilization: One of the proteins (e.g., MYC) is immobilized on the sensor chip.[37][38]
-
Analyte Injection: A solution containing the other protein (e.g., MAX) with or without the inhibitor (MYCMI-6) is injected and flows over the chip surface.
-
Signal Detection: The SPR signal is monitored in real-time to observe the association and dissociation phases of the interaction.
-
Data Analysis: The resulting sensorgram is fitted to a binding model to calculate the kinetic parameters (ka, kd) and the dissociation constant (Kd). A decrease in the binding signal or a change in the kinetic parameters in the presence of MYCMI-6 demonstrates its inhibitory effect on the MYC:MAX interaction.[37][38][39]
-
Visualizations
The following diagrams illustrate the MYC:MAX signaling pathway, the mechanism of inhibition by MYCMI-6, and a general workflow for validating inhibitor specificity.
Caption: The MYC:MAX signaling pathway, a central regulator of cell proliferation and growth.
Caption: Mechanism of MYCMI-6 action, preventing MYC:MAX heterodimerization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. MYCMI-6 | Apoptosis | c-Myc | TargetMol [targetmol.com]
- 5. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. MYCi975 | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 19. researchgate.net [researchgate.net]
- 20. Mechanism-centric regulatory network identifies NME2 and MYC programs as markers of Enzalutamide resistance in CRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Myc phosphorylation in its basic helix–loop–helix region destabilizes transient α-helical structures, disrupting Max and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Split-Gaussia Protein Complementation Assay in presence of a third protein under viral infection [protocols.io]
- 26. Split Gaussia Luciferase for Imaging Ligand–Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Experimental and Analytical Framework for “Mix-and-Read” Assays Based on Split Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. genetex.com [genetex.com]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. researchgate.net [researchgate.net]
- 32. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 33. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 34. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 35. docs.nrel.gov [docs.nrel.gov]
- 36. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 37. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of c-Myc Inhibition Strategies: Direct vs. Indirect Inhibition with MYCMI-6 and JQ1
For researchers, scientists, and drug development professionals, the targeting of the oncoprotein c-Myc remains a pivotal strategy in cancer therapy. This guide provides an objective comparison of two prominent c-Myc inhibitors: MYCMI-6, a direct inhibitor of the c-Myc/Max protein-protein interaction, and JQ1, an indirect inhibitor targeting the BET bromodomain family. This analysis is supported by a compilation of experimental data from various studies, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
c-Myc, a transcription factor crucial for cell growth and proliferation, is frequently deregulated in a majority of human cancers. Its direct pharmacological inhibition has been challenging due to its intrinsically disordered structure. MYCMI-6 represents a direct approach by disrupting the essential interaction between c-Myc and its binding partner Max. In contrast, JQ1 exemplifies an indirect strategy by inhibiting BET bromodomains, particularly BRD4, which are critical for the transcriptional activation of the MYC gene. This guide will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to evaluate these compounds.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between MYCMI-6 and JQ1 lies in their point of intervention in the c-Myc signaling cascade.
MYCMI-6: Direct Inhibition of the c-Myc/Max Heterodimer
MYCMI-6 is a small molecule that directly binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of c-Myc. This binding event physically obstructs the heterodimerization of c-Myc with its obligate partner, Max. The c-Myc/Max dimer is the functional unit that binds to E-box sequences in the promoter regions of target genes, thereby driving their transcription. By preventing this interaction, MYCMI-6 effectively blocks the transcriptional activity of c-Myc, leading to the downregulation of its target genes involved in cell cycle progression, metabolism, and apoptosis.
JQ1: Indirect Inhibition via BET Bromodomain Targeting
JQ1 is a thieno-triazolo-1,4-diazepine that acts as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4. BET proteins are "readers" of the histone code, recognizing and binding to acetylated lysine residues on histones. This interaction is crucial for the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, including MYC itself. By competitively binding to the acetyl-lysine binding pockets of BET proteins, JQ1 displaces them from chromatin, leading to a potent suppression of MYC gene transcription. This results in a downstream reduction of c-Myc protein levels and the subsequent inhibition of its transcriptional program.
Comparative Performance Data
Table 1: In Vitro Efficacy of MYCMI-6 and JQ1 in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |
| MYCMI-6 | HL-60 | Acute Promyelocytic Leukemia | Cell Viability | IC50 | <100 nM | [1] |
| Burkitt's Lymphoma cells (Mutu, Daudi, ST486) | Burkitt's Lymphoma | Growth Inhibition | GI50 | ~0.5 µM | [2] | |
| MYCN-amplified Neuroblastoma cells | Neuroblastoma | Anchorage-independent growth | GI50 | <0.4 µM | [2] | |
| MCF7 | Breast Cancer | MYC:MAX Interaction (PLA) | IC50 | <1.5 µM | [2] | |
| Breast Cancer Cell Lines | Breast Cancer | Cell Growth | IC50 | 0.3 µM to >10 µM | [3] | |
| JQ1 | MM.1S | Multiple Myeloma | Cell Proliferation | IC50 | ~500 nM | [4] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | Cell Viability | IC50 | 0.93 µM | [1] | |
| REH | B-cell Acute Lymphoblastic Leukemia | Cell Viability | IC50 | 1.16 µM | [1] | |
| Colorectal Cancer Cell Lines (20 lines) | Colorectal Cancer | Growth Inhibition | GI50 | Varies | ||
| Endometrial Cancer Cell Lines | Endometrial Cancer | Cell Proliferation | IC50 | Varies |
Table 2: Binding Affinity and Target Engagement
| Inhibitor | Target | Assay | Endpoint | Value | Citation |
| MYCMI-6 | MYC bHLHZip domain | Surface Plasmon Resonance (SPR) | Kd | 1.6 µM | [2] |
| MYC:MAX heterodimer | - | IC50 | 3.8 µM | [2] | |
| JQ1 | BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | Kd | 50 nM | |
| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | Kd | 90 nM |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MYCMI-6 and JQ1 are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MYCMI-6, JQ1, or vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of MYCMI-6, JQ1, or vehicle control for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
-
RNA Extraction: Treat cells with MYCMI-6, JQ1, or vehicle control. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for MYC and its target genes (e.g., CCND2, ODC1), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by MYCMI-6 and JQ1, and a typical experimental workflow for their evaluation.
Caption: Mechanisms of c-Myc inhibition by MYCMI-6 and JQ1.
Caption: A typical experimental workflow for comparing c-Myc inhibitors.
Conclusion
Both MYCMI-6 and JQ1 represent promising therapeutic strategies for targeting c-Myc-driven cancers, albeit through distinct mechanisms. MYCMI-6 offers a direct approach by disrupting the c-Myc/Max interaction, which is the final step before transcriptional activation. This direct inhibition may offer a high degree of specificity for c-Myc-dependent processes. JQ1, on the other hand, acts upstream by targeting the epigenetic regulation of MYC transcription. Its efficacy is dependent on the reliance of MYC expression on BET protein function, which can vary across different cancer types.
The choice between a direct and an indirect inhibitor may depend on the specific genetic and epigenetic context of the tumor. While the available data suggests that both compounds are effective in the low micromolar to nanomolar range in sensitive cell lines, a direct comparative study is warranted to definitively assess their relative potency and therapeutic index. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative studies and to further elucidate the nuances of targeting the "undruggable" oncoprotein, c-Myc.
References
- 1. Innovative evaluation of selinexor and JQ1 synergy in leukemia therapy via C-MYC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
validating the anti-tumor effects of MYCMI-6 in multiple cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of MYCMI-6, a potent and selective inhibitor of the MYC:MAX protein interaction. The data presented herein is compiled from multiple studies to offer a comprehensive overview of its performance against other c-Myc targeting alternatives in various cancer cell lines.
Overview of MYCMI-6: Mechanism of Action
The c-Myc oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its deregulation is a hallmark of a vast majority of human cancers.[1] MYC exerts its function by forming a heterodimer with its partner protein, MAX. This MYC:MAX complex binds to specific DNA sequences known as E-boxes, driving the transcription of genes essential for tumor cell survival and proliferation.[2]
MYCMI-6 is a small molecule inhibitor designed to directly target and disrupt the crucial MYC:MAX protein-protein interaction.[3][4] By binding selectively to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, MYCMI-6 effectively prevents the formation of the functional MYC:MAX heterodimer.[2][4] This blockade of MYC-driven transcription ultimately leads to a halt in proliferation and the induction of programmed cell death (apoptosis) in MYC-dependent cancer cells.[3][5][6]
Below is a diagram illustrating the central role of the MYC:MAX interaction and the inhibitory action of MYCMI-6.
Comparative Performance: MYCMI-6 vs. Alternatives
Experimental data demonstrates that MYCMI-6 possesses significantly greater potency in inhibiting the growth of cancer cell lines compared to earlier generations of MYC:MAX inhibitors, such as 10058-F4 and 10074-G5.[6] Its efficacy is also comparable or superior to other novel inhibitors like MYCi975. The response to MYCMI-6 has been shown to correlate with the level of MYC expression in cancer cells, highlighting its on-target activity.[6][7]
Growth Inhibition (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values for MYCMI-6 and alternative MYC inhibitors across various cancer cell lines.
Table 1: Head-to-Head Comparison of MYCMI-6 and MYCi975 in Breast Cancer Cell Lines Data sourced from a single comparative study for direct comparability.
| Cell Line | Subtype | MYCMI-6 IC50 (µM) | MYCi975 IC50 (µM) |
| BT-549 | Triple-Negative | 0.31 | 3.31 |
| MDA-MB-468 | Triple-Negative | 0.36 | 2.49 |
| MDA-MB-231 | Triple-Negative | 0.50 | 3.49 |
| HCC1937 | Triple-Negative | 0.59 | 4.88 |
| BT-474 | Luminal B | 0.61 | 5.34 |
| SK-BR-3 | HER2+ | 1.13 | 5.48 |
| MCF7 | Luminal A | 1.19 | 7.73 |
| T-47D | Luminal A | 2.52 | 6.84 |
| ZR-75-1 | Luminal A | 3.14 | 7.02 |
| MDA-MB-453 | Triple-Negative | >10 | 4.31 |
| CAMA-1 | Luminal A | >10 | 6.99 |
| [5] |
Table 2: MYCMI-6 vs. Other MYC Inhibitors Across Various Cancer Cell Lines Note: Data is compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| MYCMI-6 | Neuroblastoma (MYCN-amp) | Neuroblastoma | ~0.5 |
| Burkitt's Lymphoma | Lymphoma | ~0.5 | |
| MYCi361 | MycCaP | Prostate Cancer | 2.9 |
| LNCaP | Prostate Cancer | 1.4 | |
| HL-60 | Leukemia | 5.0 | |
| 10058-F4 | MCF7 | Breast Cancer | 70.5 |
| A549 | Lung Cancer | 82.8 | |
| SKOV3 | Ovarian Cancer | 4.4 | |
| Hey | Ovarian Cancer | 3.2 | |
| [6] |
Induction of Apoptosis
MYCMI-6 effectively induces apoptosis in sensitive cancer cell lines. The degree of apoptosis often correlates with the growth inhibitory effect of the compound.
Table 3: Apoptosis Induction by MYCMI-6 in Breast Cancer Cell Lines Cells were treated with 1 µM MYCMI-6 for 72 hours. Data represents the percentage of apoptotic cells (Annexin V positive).
| Cell Line | Subtype | % Apoptotic Cells (1 µM MYCMI-6) |
| BT-549 | Triple-Negative | ~45% |
| MDA-MB-468 | Triple-Negative | ~40% |
| MCF7 | Luminal A | <10% (Resistant) |
| CAMA-1 | Luminal A | <10% (Resistant) |
| [1] |
Experimental Protocols & Workflows
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to validate the anti-tumor effects of MYCMI-6.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat cells with various concentrations of MYCMI-6 or other inhibitors. Include a vehicle-only (e.g., DMSO) control. Incubate for the desired period (e.g., 72-120 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture & Treatment: Grow cells in 6-well plates and treat with the desired concentration of MYCMI-6 for a specified time (e.g., 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
MYCMI-6 stands out as a highly potent, next-generation inhibitor of the MYC:MAX interaction. Experimental data consistently shows its superior performance in inhibiting cancer cell growth at sub-micromolar to low-micromolar concentrations, surpassing older inhibitors like 10058-F4. Its ability to selectively induce apoptosis in MYC-dependent cancer cells further validates its therapeutic potential. The provided protocols and data serve as a valuable resource for researchers aiming to investigate MYC-driven malignancies and evaluate novel anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic analysis of myc-induced apoptosis: a direct role for Myc induction of the mitochondrial chloride ion channel, mtCLIC/CLIC4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of c-Myc Inhibitor MYCMI-6 with Genetic Knockdown of MYC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for inhibiting c-Myc function in cancer research: the small molecule inhibitor MYCMI-6 and genetic knockdown using RNA interference (siRNA/shRNA). This objective analysis is supported by experimental data to aid researchers in selecting the most appropriate technique for their specific research needs.
Mechanism of Action and Cellular Effects: A Head-to-Head Comparison
Both MYCMI-6 and genetic knockdown aim to abrogate the oncogenic functions of c-Myc, a transcription factor frequently deregulated in a majority of human cancers.[1] However, they achieve this through distinct mechanisms, leading to largely convergent, yet potentially distinct, cellular outcomes.
c-Myc Inhibitor: MYCMI-6 is a potent and selective small molecule that directly targets the interaction between c-Myc and its obligate binding partner, MAX.[2][3] The c-Myc/MAX heterodimer is essential for binding to E-box DNA sequences and activating the transcription of a vast network of genes involved in cell proliferation, metabolism, and apoptosis.[3] By binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of c-Myc, MYCMI-6 effectively prevents this crucial protein-protein interaction, thereby blocking MYC-driven transcription.[2][3]
Genetic Knockdown of MYC utilizes RNA interference (RNAi) technology, employing short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically target and degrade MYC messenger RNA (mRNA). This leads to a significant reduction in the cellular levels of c-Myc protein.[4][5][6] The decrease in c-Myc protein levels subsequently prevents the formation of functional c-Myc/MAX heterodimers and the transcription of target genes.
The downstream cellular consequences of both approaches are remarkably similar, culminating in anti-proliferative and pro-apoptotic effects in MYC-dependent cancer cells.[5][6][7][8][9]
Quantitative Comparison of Cellular Phenotypes
While direct head-to-head comparative studies in the same experimental system are limited, data from various publications allow for an indirect comparison of the efficacy of MYCMI-6 and MYC siRNA/shRNA in inhibiting cell growth and inducing apoptosis.
It is crucial to note that the following data is compiled from different studies, and direct quantitative comparisons should be made with caution due to potential variations in cell lines, experimental conditions, and assay methodologies.
| Parameter | c-Myc Inhibitor (MYCMI-6) | Genetic Knockdown (siRNA/shRNA) | Key Observations & References |
| Effect on Cell Viability/Proliferation | Induces dose-dependent inhibition of cell growth with IC50 values ranging from 0.3 µM to >10 µM in breast cancer cell lines.[9] GI50 values as low as 0.5 µM have been reported in neuroblastoma and Burkitt's lymphoma cells.[7][10] | siRNA-mediated knockdown of c-MYC leads to a significant decrease in cell viability and proliferation in various cancer cell lines, including oral squamous cell carcinoma and colon cancer.[6][8] In a panel of 26 breast cancer cell lines, MYC siRNA (10 nM) inhibited proliferation by more than 75% in highly dependent lines.[10] | Both methods effectively reduce cancer cell proliferation. The potency of MYCMI-6 is dose-dependent and varies across cell lines, similar to the dependency of cancer cells on MYC for proliferation. |
| Induction of Apoptosis | Induces apoptosis in sensitive breast cancer cell lines.[9] In a neuroblastoma mouse model, MYCMI-6 treatment led to massive induction of apoptosis.[7] | siRNA-mediated knockdown of c-MYC has been shown to induce apoptosis and upregulate caspase-3 activity in oral squamous carcinoma and MCF-7 breast cancer cells.[5][6][8] | Both approaches trigger programmed cell death in cancer cells. The extent of apoptosis is often correlated with the level of MYC dependency. |
| Effect on MYC and Target Gene Expression | Blocks MYC-driven transcription.[2] | Significantly reduces c-MYC mRNA and protein levels.[6][11] This leads to the downregulation of MYC target genes, such as hTERT.[6] | Both methods ultimately lead to a reduction in the transcriptional output of the c-Myc/MAX complex. |
| Specificity and Off-Target Effects | MYCMI-6 is described as a selective inhibitor of the MYC:MAX interaction.[2] Some direct Myc inhibitors have shown high specificity in screening assays.[11] However, comprehensive off-target profiling in a cellular context is not widely reported. Potential off-target effects of small molecules are a general consideration. | RNAi-based approaches can have off-target effects due to the unintended silencing of other genes with partial sequence homology. The choice of siRNA/shRNA sequence is critical to minimize these effects. | Both techniques have the potential for off-target effects, which should be carefully considered and controlled for in experimental design. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MYCMI-6 or MYC siRNA/shRNA and transfection reagents
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of MYCMI-6 or transfect with MYC siRNA/shRNA according to the manufacturer's protocol. Include appropriate vehicle-only and non-targeting siRNA controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control-treated cells.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with MYCMI-6 or MYC siRNA/shRNA as described for the MTT assay.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize them with 0.1% Triton X-100 for 2-15 minutes at room temperature.
-
TUNEL Staining: Wash the cells with PBS and incubate them with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Nuclear Counterstaining: Wash the cells and counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Gene Expression Analysis: RT-qPCR
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of MYC and its target genes.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers for MYC, target genes, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Treat cells with MYCMI-6 or MYC siRNA/shRNA, and then extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of the target genes can be calculated using the ΔΔCt method, normalized to the expression of a housekeeping gene.
Visualizing the Comparison: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the c-Myc signaling pathway, the experimental workflow for cross-validation, and the logical relationship between the two inhibitory approaches.
Caption: The c-Myc signaling pathway and points of intervention.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship of inhibitory approaches.
Conclusion: Choosing the Right Tool for the Job
Both MYCMI-6 and genetic knockdown are powerful tools for studying and targeting c-Myc in cancer. The choice between them depends on the specific experimental goals, timeline, and context.
-
MYCMI-6 offers a rapid, reversible, and dose-dependent method for inhibiting c-Myc function, making it well-suited for pharmacological studies and validating c-Myc as a therapeutic target.
-
Genetic knockdown provides a highly specific means of reducing c-Myc protein levels and is considered a gold standard for validating the on-target effects of a small molecule inhibitor. However, the effects are often more prolonged and potentially less reversible than with a small molecule inhibitor.
References
- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. siRNA directed against c-Myc inhibits proliferation and downregulates human telomerase reverse transcriptase in human colon cancer Colo 320 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of c-Myc inhibitor 6 against other transcription factors
For Researchers, Scientists, and Drug Development Professionals
The transcription factor c-Myc is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Consequently, the development of specific c-Myc inhibitors is a key focus in oncology research. This guide provides a comparative analysis of the specificity of the c-Myc inhibitor, KJ-Pyr-9, against other transcription factors, and contextualizes its performance with other known c-Myc inhibitors, namely 10058-F4, 10074-G5, and MYCi975.
Executive Summary
KJ-Pyr-9 emerges as a highly potent and specific inhibitor of the c-Myc/Max protein-protein interaction. Experimental data indicates a nanomolar binding affinity for c-Myc and minimal off-target effects on other tested oncoproteins. In comparative studies, KJ-Pyr-9 demonstrates superior specificity for Myc-driven cells compared to older generation inhibitors like 10058-F4 and 10074-G5, which exhibit broader cellular effects at higher concentrations. While comprehensive quantitative data on the binding of these inhibitors against a wide panel of transcription factors remains limited in publicly available literature, the existing evidence strongly supports the high specificity of KJ-Pyr-9 for the c-Myc pathway.
Data Presentation: Quantitative Comparison of c-Myc Inhibitors
The following table summarizes the available quantitative data for KJ-Pyr-9 and other selected c-Myc inhibitors. It is important to note that a direct head-to-head comparison against a comprehensive panel of transcription factors is not extensively documented in the literature.
| Inhibitor | Target | Binding Affinity (Kd) | Cellular Potency (IC50) | Notes on Specificity |
| KJ-Pyr-9 | c-Myc | 6.5 ± 1.0 nM[1][2] | 1-2.5 µM (Burkitt's lymphoma cells); 5-10 µM (other cancer cell lines)[2] | Binds weakly to MAX homodimer (>1 µM).[2] Has no or only weak effects on the oncogenic activity of several unrelated oncoproteins (v-Src, v-Jun, PI3K H1047R).[3] More specific for Myc-driven cells than 10058-F4 and 10074-G5 in avian cells.[4] |
| MYC-MAX heterodimer | 13.4 nM[2] | |||
| 10058-F4 | c-Myc/Max interaction | Not widely reported | ~17.8 µM (Daudi cells) | At higher concentrations, affects the replication of normal and chemically transformed cells, suggesting lower specificity compared to KJ-Pyr-9.[4] May induce myeloid differentiation through activation of multiple transcription factors.[5] |
| 10074-G5 | c-Myc/Max interaction | Kd = 2.8 µM for c-Myc bHLH-ZIP domain | ~15.6 µM (Daudi cells) | Also interferes with N-Myc/Max interactions (Kd = 19.2 µM for N-Myc bHLH-ZIP). At higher concentrations, affects the replication of normal and chemically transformed cells.[4] |
| MYCi975 | c-Myc/Max interaction | Kd ≈ 2.5 µM[6] | 2.49 to 7.73 µM (breast cancer cell lines)[7] | Selectively alters MYC binding to promoters and modulates the epigenomic landscape.[3][8] Tolerated in mice at doses up to 10 times the anti-tumor efficacious dose, suggesting a degree of specificity.[9] |
Mandatory Visualization
Below are diagrams illustrating key pathways and experimental workflows relevant to the assessment of c-Myc inhibitor specificity.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of c-Myc inhibitor specificity are provided below.
Backscattering Interferometry (BSI) for Binding Affinity Determination
This label-free, in-solution technique measures changes in the refractive index of a solution upon protein-ligand binding to determine the dissociation constant (Kd).
-
Principle: The binding of a small molecule inhibitor to a protein causes a conformational change that alters the refractive index of the solution. BSI detects these minute changes with high sensitivity.
-
Protocol Outline:
-
Sample Preparation: Purified c-Myc protein and the inhibitor (e.g., KJ-Pyr-9) are prepared in a suitable buffer. A series of inhibitor dilutions are made.
-
Instrument Setup: The BSI instrument, consisting of a microfluidic chip, a laser, and a detector, is equilibrated with the assay buffer.
-
Measurement: A constant concentration of the c-Myc protein is mixed with increasing concentrations of the inhibitor.
-
Data Acquisition: The change in the refractive index is measured for each inhibitor concentration.
-
Data Analysis: The binding data is plotted as the change in refractive index versus the inhibitor concentration. The Kd is determined by fitting the data to a one-site binding model.[4][9][10]
-
Protein Fragment Complementation Assay (PCA) for In-Cell Interaction
PCA is a powerful tool to study protein-protein interactions within a living cell. It can be used to assess an inhibitor's ability to disrupt the c-Myc/Max heterodimer.
-
Principle: The reporter protein (e.g., luciferase or fluorescent protein) is split into two non-functional fragments. One fragment is fused to c-Myc and the other to Max. If c-Myc and Max interact, the fragments are brought into proximity, reconstituting the reporter's activity. An inhibitor that disrupts this interaction will lead to a decrease in the reporter signal.[3][11][12]
-
Protocol Outline:
-
Plasmid Construction: Constructs encoding c-Myc fused to one reporter fragment and Max fused to the other are generated.
-
Cell Transfection: Host cells are co-transfected with the c-Myc and Max fusion constructs.
-
Inhibitor Treatment: Transfected cells are treated with various concentrations of the test inhibitor (e.g., KJ-Pyr-9).
-
Reporter Assay: After a suitable incubation period, the reporter activity (e.g., luminescence or fluorescence) is measured.
-
Data Analysis: The reporter signal is normalized to cell viability and plotted against the inhibitor concentration to determine the IC50 for the disruption of the c-Myc/Max interaction in a cellular context.
-
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the transcriptional activity of c-Myc and the inhibitory effect of compounds on this activity.
-
Principle: A reporter plasmid is constructed containing a promoter with c-Myc binding sites (E-boxes) upstream of a luciferase gene. When c-Myc is active, it binds to the E-boxes and drives the expression of luciferase. An inhibitor that blocks c-Myc function will reduce luciferase expression.[4][13][14]
-
Protocol Outline:
-
Cell Culture and Transfection: Cells are co-transfected with the E-box luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment: Transfected cells are treated with the c-Myc inhibitor at various concentrations.
-
Cell Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The normalized activity is then used to determine the IC50 of the inhibitor for c-Myc transcriptional activity.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Genome-Wide Specificity
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor and to assess how an inhibitor affects this binding landscape.
-
Principle: Cells are treated with an inhibitor, and then the protein-DNA complexes are cross-linked. The chromatin is sheared, and an antibody specific to the transcription factor of interest (e.g., c-Myc or a potential off-target) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced to identify the binding sites.[15][16]
-
Protocol Outline:
-
Cell Treatment and Cross-linking: Cells are treated with the inhibitor or a vehicle control, followed by cross-linking with formaldehyde.
-
Chromatin Preparation: Nuclei are isolated, and the chromatin is fragmented by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody against the target transcription factor is used to pull down the protein-DNA complexes.
-
DNA Purification and Sequencing: The cross-links are reversed, and the DNA is purified and subjected to high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to identify binding peaks. A comparison of the binding profiles between the inhibitor-treated and control samples reveals on-target and potential off-target effects of the inhibitor on transcription factor binding across the genome.
-
Conclusion
The available evidence strongly suggests that KJ-Pyr-9 is a highly specific inhibitor of the c-Myc/Max interaction. Its nanomolar affinity for c-Myc and minimal impact on other tested oncogenic pathways in cellular assays underscore its potential as a valuable research tool and a promising candidate for further therapeutic development. While direct quantitative comparisons with a broad panel of transcription factors are not extensively available, the qualitative and cell-based comparative data position KJ-Pyr-9 favorably against older inhibitors like 10058-F4 and 10074-G5 in terms of specificity. Future studies employing comprehensive selectivity panels will be invaluable in further delineating the precise off-target profile of KJ-Pyr-9 and other emerging c-Myc inhibitors.
References
- 1. Post-transcriptional Inhibition of Luciferase Reporter Assays by the Nod-like Receptor Proteins NLRX1 and NLRC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pnas.org [pnas.org]
- 4. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrative characterization of MYC RNA-binding function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. c-MYC inhibition impairs hypoxia response in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Myc Chromatin Binding by Calibrated ChIP-Seq Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
comparative study of the apoptotic pathways induced by different c-Myc inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the apoptotic pathways induced by different classes of c-Myc inhibitors. The following sections detail the mechanisms of action, supporting experimental data, and relevant protocols for key assays.
The oncoprotein c-Myc is a critical regulator of cell proliferation, growth, and apoptosis, making it a prime target for cancer therapy. A variety of inhibitors have been developed to target c-Myc's function, broadly categorized as direct inhibitors, indirect inhibitors, and compounds that induce synthetic lethality. These inhibitors ultimately converge on the induction of apoptosis, albeit through distinct molecular pathways. This guide focuses on a comparative analysis of three representative c-Myc inhibitors: the direct inhibitor 10058-F4 , the indirect inhibitor JQ1 , and the novel direct inhibitor MYCi975 .
Mechanisms of Apoptosis Induction
c-Myc inhibitors trigger apoptosis through various mechanisms that often involve the intrinsic (mitochondrial) pathway of apoptosis. Key events include the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.
-
10058-F4 is a small molecule that directly inhibits the interaction between c-Myc and its obligate binding partner, Max.[1][2] This disruption prevents c-Myc/Max heterodimers from binding to E-box sequences in the promoter regions of target genes, thereby inhibiting their transcription.[2] The apoptotic response to 10058-F4 is characterized by the activation of the mitochondrial pathway, involving the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2] This leads to the release of cytochrome c from the mitochondria and the subsequent cleavage and activation of caspases-9, -7, and -3.[1][2] Some studies also suggest that 10058-F4 can induce apoptosis through the suppression of the NF-κB pathway and the generation of reactive oxygen species (ROS).[3]
-
JQ1 is an indirect inhibitor of c-Myc that functions by targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[4][5] BRD4 is essential for the transcriptional activation of c-Myc and its target genes.[4] By displacing BRD4 from chromatin, JQ1 effectively downregulates c-Myc expression.[4][6] The induction of apoptosis by JQ1 is associated with an increase in apoptosis markers such as cleaved Poly (ADP-ribose) polymerase (PARP) and an increase in the sub-G1 cell population, indicative of DNA fragmentation.[4][6] JQ1 has also been shown to induce apoptosis by downregulating c-Myc, which in turn affects the expression of proteins involved in cell survival.[4]
-
MYCi975 is another direct inhibitor that disrupts the c-Myc/Max dimerization.[7][8] Its mechanism of inducing apoptosis also involves the intrinsic pathway.[7] Treatment with MYCi975 leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio promotes apoptosis, which is further confirmed by the increased levels of cleaved caspase-3.[7] Studies have shown that MYCi975 can induce apoptosis in a variety of cancer cell lines, with the extent of apoptosis induction being variable.[9][10]
Quantitative Comparison of Apoptotic Induction
The following tables summarize the quantitative data on the apoptotic effects of 10058-F4, JQ1, and MYCi975 from various studies. It is important to note that the experimental conditions, such as cell lines, inhibitor concentrations, and treatment durations, can significantly influence the observed effects.
| Inhibitor | Cell Line | Assay | Concentration | Treatment Duration | Observed Effect | Reference |
| 10058-F4 | SKOV3 and Hey (Ovarian Cancer) | Annexin V-FITC/PI | Dose-dependent | 48 hours | Significant increase in apoptotic cells. | |
| Jurkat and CCRF-CEM (T-ALL) | MTT Assay | 60 µM (in combination with VPA) | 24 hours | Significant increase in growth inhibition (Jurkat: ~17% to ~65%; CCRF-CEM: ~24% to ~69%). | ||
| K562 (CML) | Annexin/PI Staining | Not specified | Not specified | Induced apoptosis by increasing Bax and Bad expression. | [11] | |
| JQ1 | A2780, TOV112D, OVK18 (Ovarian Cancer) and HEC265, HEC151, HEC50B (Endometrial Cancer) | Cell Viability (IC50) | 0.28 - 10.36 µM | 72 hours | Dose-dependent decrease in cell viability. | [12] |
| A2780, TOV112D, HEC265, HEC151, HEC50B | Western Blot | 1 µM | 72 hours | Increased expression of cleaved PARP. | [8] | |
| HEC-1A and Ishikawa (Endometrial Cancer) | Annexin V/PI | 5 µM | 48 hours | Apoptosis rates of 43% (HEC-1A) and 11% (Ishikawa) compared to 14% and 5% in controls, respectively. | [13] | |
| MYCi975 | MCF-7 (Breast Cancer) | Western Blot | 5 µM | Not specified | ~2-fold increase in Bax expression and ~3-fold increase in cleaved caspase-3; ~50% decrease in Bcl-2 expression. | [7] |
| Panel of 14 Breast Cancer Cell Lines | Flow Cytometry (Apoptosis) | 10 µM | 48 hours | Variable induction of apoptosis, ranging from no detectable induction to ~80%. | [10] | |
| MyC-CaP and LNCaP (Prostate Cancer) | Cell Viability | 5 and 10 µM | Not specified | Decreased cell viability. | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Annexin V-FITC Apoptosis Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells using the desired method (e.g., treatment with a c-Myc inhibitor). Include appropriate negative and positive controls.
-
Harvest the cells (including floating cells in the supernatant) and wash them once with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[4]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, by detecting the cleavage of a colorimetric substrate.
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Induce apoptosis in cells and prepare cell lysates according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the caspase-3 substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a microplate reader.[15][16]
Data Analysis: The fold increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare total cell lysates from treated and control cells using RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9][17]
Data Analysis: The intensity of the protein bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the apoptotic signaling pathways induced by c-Myc inhibitors and a general experimental workflow for their comparative study.
Caption: Apoptotic pathways induced by c-Myc inhibitors.
Caption: Experimental workflow for comparative analysis.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 10. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. mpbio.com [mpbio.com]
- 16. abcam.com [abcam.com]
- 17. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
Safety Operating Guide
Essential Safety and Operational Guide for c-Myc Inhibitor 6
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of c-Myc inhibitor 6. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this potent compound in a laboratory setting.
Chemical and Physical Properties
This compound, also known as compound A102, is a potent inhibitor of the c-Myc protein, a key transcription factor involved in cell growth and proliferation.[1][2] Its disruption of c-Myc activity makes it a valuable tool in cancer research, but also necessitates careful handling due to its potential biological effects.[1][2]
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉BN₂O₅ | [3] |
| Molecular Weight | 424.3 g/mol | [3] |
| CAS Number | 2768765-58-6 | [1] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [4][5] |
| Storage | Store at -20°C for long-term storage. | [4] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its classification as a potentially hazardous compound, a stringent PPE protocol is mandatory. The following PPE should be worn at all times when handling the compound, from receiving to disposal.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Face Shield | Required when there is a risk of splashing (e.g., preparing stock solutions, cleaning spills). | Provides full-face protection. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of the compound or when there is a potential for aerosolization. | Prevents inhalation of the potent compound. |
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
3.1. Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the package, don the appropriate PPE as outlined in the table above.
-
Verify Integrity: Open the package in a designated containment area, such as a chemical fume hood or biological safety cabinet, and verify that the primary container is intact.
-
Label and Store: Label the container with the date of receipt and store it at the recommended temperature of -20°C in a clearly marked, designated area for potent compounds.
3.2. Preparation of Stock Solutions
-
Work in a Containment Hood: All manipulations of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation and contamination of the lab environment.
-
Use Designated Equipment: Utilize dedicated spatulas, weighing paper, and glassware for handling this compound.
-
Weighing: Tare a vial on the balance. Carefully add the desired amount of the solid inhibitor to the vial using a dedicated spatula. Avoid creating dust.
-
Solubilization: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. Cap the vial securely and vortex until the solid is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1]
3.3. Experimental Use
-
Dilutions: Perform all dilutions of the stock solution within a containment hood.
-
Labeling: Clearly label all tubes and plates containing the inhibitor.
-
Avoid Contamination: Use filtered pipette tips to prevent aerosol-mediated cross-contamination.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for cytotoxic waste disposal. |
| Unused Stock Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. |
| Contaminated Consumables (Gloves, Pipette Tips, Tubes, etc.) | All disposable items that have come into contact with the inhibitor should be collected in a designated cytotoxic waste container (e.g., a yellow bag or a specifically marked sharps container for contaminated sharps). |
| Contaminated Glassware | Decontaminate reusable glassware by soaking it in a suitable inactivating solution (e.g., a high pH solution or a solution recommended by your institution's safety office) before washing. |
| Spills | Spills should be cleaned immediately by personnel wearing appropriate PPE. Use a spill kit designed for cytotoxic drugs. Absorb the spill with an absorbent material, then decontaminate the area with an appropriate cleaning agent. All materials used for cleanup must be disposed of as cytotoxic waste. |
Emergency Procedures
In the event of accidental exposure, immediate action is required.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
